1-Acetyl-2-methylindoline-5-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKNPLJAZXOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585363 | |
| Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841275-78-3 | |
| Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Acetyl-2-methylindoline-5-sulfonyl chloride CAS number and properties
An In-depth Technical Guide to 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and subsequent reactions, and explores its applications in medicinal chemistry, particularly in the development of enzyme inhibitors.
Core Properties and Data
This compound is a reactive chemical compound used primarily as a building block in organic synthesis. Its identity and fundamental properties are summarized below.
| Property | Data | Citation(s) |
| CAS Number | 841275-78-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |
| Molecular Weight | 273.73 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Appearance | Very faint yellow powder | [5] |
| Melting Point | 142-144 °C | [4] |
| Purity | ≥95% | [5] |
Synthesis and Reactivity
The primary role of this compound is as an electrophilic reagent for the synthesis of sulfonamides. It is typically synthesized from 1-acetyl-2-methylindoline via electrophilic aromatic substitution using chlorosulfonic acid.
Synthesis Workflow
The logical flow for the synthesis of the title compound is outlined below. The process involves the direct chlorosulfonation of the acetylated 2-methylindoline precursor.
Caption: Synthesis workflow for this compound.
General Reactivity: Sulfonamide Formation
The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines. This reaction, typically conducted in the presence of a non-nucleophilic base, yields the corresponding sulfonamide, a functional group present in numerous pharmaceuticals.[6]
Caption: General reaction pathway for the formation of sulfonamides.
Application in Drug Discovery: Carbonic Anhydrase Inhibition
Indoline-5-sulfonamides, synthesized from the title compound, have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7] These enzymes play a crucial role in regulating pH in the tumor microenvironment. Their inhibition is a therapeutic strategy for cancer.
Signaling Pathway Context
Tumor hypoxia leads to the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of CA IX and CA XII.[7] These enzymes contribute to extracellular acidosis, promoting tumor survival and metastasis. Indoline-5-sulfonamides can inhibit this process.
Caption: Inhibition of the hypoxia-induced pathway by Indoline-5-sulfonamides.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and its subsequent conversion to a sulfonamide derivative. These are based on established chemical principles for analogous transformations.[6][8][9]
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via chlorosulfonation of 1-acetyl-2-methylindoline.
Materials:
-
1-acetyl-2-methylindoline
-
Chlorosulfonic acid (ClSO₃H), freshly distilled
-
Dry dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and dropping funnel
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-acetyl-2-methylindoline (1.0 eq).
-
Dissolve the starting material in a minimal amount of dry dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: This reaction is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Dry the purified solid under a vacuum to yield this compound.
Protocol 2: Synthesis of an N-Substituted-1-acetyl-2-methylindoline-5-sulfonamide
Objective: To react this compound with an amine to form a sulfonamide.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or pyridine as a base (1.5 eq)
-
Anhydrous acetonitrile or dichloromethane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask.
-
Add the desired primary or secondary amine, followed by the slow addition of the base (triethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo using a rotary evaporator.
-
Redissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Safety Information
This compound is a reactive and hazardous chemical. Appropriate safety precautions must be taken during handling and use.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
References
- 1. 841275-78-3|1-Acetyl-2-methyl-5-indolinesulfonoyl chloride|1-Acetyl-2-methyl-5-indolinesulfonoyl chloride|-范德生物科技公司 [bio-fount.com]
- 2. 1-acetyl-2-methylindoline-5-sulphonyl Chloride - Cas No: 841275-78-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 841275-78-3|this compound|BLD Pharm [bldpharm.com]
- 4. 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | 841275-78-3 [sigmaaldrich.com]
- 5. 1-Acetyl-2-methylindoline-5-sulphonyl chloride [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetyl-2-methylindoline-5-sulfonyl chloride molecular weight and formula
This document provides the molecular formula and molecular weight for 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a compound of interest for researchers and professionals in drug development.
Chemical Properties
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C11H12ClNO3S[1][2] |
| Molecular Weight | 273.74 g/mol [1] |
Elemental Composition
The molecular formula indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The logical relationship and count of each element within the molecule are depicted in the following diagram.
References
Spectroscopic and Synthetic Profile of 1-Acetyl-2-methylindoline-5-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a key intermediate in pharmaceutical research. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a combination of catalog information and predicted spectroscopic data based on established chemical principles and data from analogous structures.
Compound Identification
| Parameter | Value |
| IUPAC Name | 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride |
| CAS Number | 841275-78-3 |
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of similar compounds and general principles of spectroscopy.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic H (H-4, H-6) |
| ~7.4-7.6 | d | 1H | Aromatic H (H-7) |
| ~4.5-4.7 | q | 1H | CH (H-2) |
| ~3.0-3.2 | m | 1H | CH₂ (H-3a) |
| ~2.7-2.9 | m | 1H | CH₂ (H-3b) |
| ~2.2 | s | 3H | COCH₃ |
| ~1.3-1.4 | d | 3H | CH₃ (at C-2) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (acetyl) |
| ~145 | Aromatic C (C-5) |
| ~140 | Aromatic C (C-7a) |
| ~135 | Aromatic C (C-3a) |
| ~128 | Aromatic CH (C-6) |
| ~125 | Aromatic CH (C-4) |
| ~115 | Aromatic CH (C-7) |
| ~55 | CH (C-2) |
| ~30 | CH₂ (C-3) |
| ~24 | COCH₃ |
| ~18 | CH₃ (at C-2) |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1665 | Strong | C=O stretch (amide) |
| ~1370, ~1170 | Strong | S=O stretch (sulfonyl chloride)[1] |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~830 | Strong | C-H bend (aromatic, para-substitution pattern) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 273/275 | [M]⁺ molecular ion peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |
| 238 | [M - Cl]⁺ |
| 174 | [M - SO₂Cl]⁺ |
| 132 | [174 - Acetyl group]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are proposed, detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on standard organic chemistry procedures.
Synthesis of 1-Acetyl-2-methylindoline
A plausible precursor, 1-acetyl-2-methylindoline, can be synthesized from 2-methylindoline.
Materials:
-
2-methylindoline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 2-methylindoline (1 equivalent) in dichloromethane in a round bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield crude 1-acetyl-2-methylindoline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of this compound
This procedure outlines the chlorosulfonation of the synthesized 1-acetyl-2-methylindoline.
Materials:
-
1-Acetyl-2-methylindoline
-
Chlorosulfonic acid
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Magnetic stirrer and stir bar
-
Round bottom flask with a dropping funnel
-
Beaker
Procedure:
-
In a clean, dry round bottom flask, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice-salt bath.
-
Slowly add 1-acetyl-2-methylindoline (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to obtain the final compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
IR Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.
Mass Spectrometry:
-
Analyze the sample using an Electron Ionization (EI) mass spectrometer.
-
Introduce a small amount of the sample, dissolved in a suitable volatile solvent, into the instrument.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide on 1-Acetyl-2-methylindoline-5-sulfonyl chloride: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-methylindoline-5-sulfonyl chloride is a key intermediate in modern medicinal chemistry, valued for its role as a versatile building block in the synthesis of complex sulfonamides.[1][2] The reactivity of the sulfonyl chloride group allows for its effective use in drug discovery to create diverse molecular architectures for screening against various diseases.[2] This document provides a comprehensive technical overview of the solubility and stability of this compound, presenting both representative data and detailed experimental protocols for its characterization. The information herein is intended to guide researchers and drug development professionals in the effective handling, storage, and application of this compound.
Physicochemical Properties
This compound, with the CAS number 841275-78-3, is a complex organic molecule.[3][4] Its structure combines an acetylated methylindoline core with a reactive sulfonyl chloride functional group. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | (2-methyl-1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl chloride |
| CAS Number | 841275-78-3 |
| Molecular Formula | C11H12ClNO3S |
| Molecular Weight | 273.74 g/mol |
| Appearance | Off-white to yellow solid (typical for sulfonyl chlorides) |
| Purity | >98% (typical for commercial grades) |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and formulation. As a sulfonyl chloride, it is expected to be sparingly soluble in aqueous solutions and more soluble in a range of common organic solvents.[5] A representative solubility profile is detailed in Table 2.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | Sparingly soluble with slow decomposition | < 0.1 |
| pH 4.0 Buffer | Sparingly soluble with decomposition | < 0.1 |
| pH 7.4 Buffer | Sparingly soluble with decomposition | < 0.1 |
| Methanol | Soluble | ~15 |
| Ethanol | Soluble | ~10 |
| Dichloromethane | Very Soluble | > 50 |
| Acetonitrile | Soluble | ~20 |
| Acetone | Very Soluble | > 50 |
| N,N-Dimethylformamide | Very Soluble | > 50 |
| Dimethyl Sulfoxide | Very Soluble | > 50 |
Stability Profile
The stability of sulfonyl chlorides is a key consideration due to their susceptibility to hydrolysis.[6][7][8][9] The stability of this compound under various environmental conditions is summarized in Table 3. These representative data highlight the compound's sensitivity to moisture and elevated temperatures.
| Condition | Time | Purity (%) | Major Degradant |
| Solid State | |||
| 25°C / 60% RH | 0 months | 99.5 | - |
| 3 months | 98.2 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |
| 6 months | 96.5 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |
| 40°C / 75% RH | 0 months | 99.5 | - |
| 1 month | 94.0 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |
| 3 months | 88.7 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |
| Solution (in Acetonitrile) | |||
| 25°C | 0 hours | 99.5 | - |
| 24 hours | 99.1 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |
| 72 hours | 98.0 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |
| Photostability (Solid) | |||
| ICH Q1B Option 2 | 0 hours | 99.5 | - |
| Exposed | 99.3 | No significant degradation |
Experimental Protocols
Protocol for Determining Aqueous and Organic Solvent Solubility
This protocol outlines a standard procedure for determining the solubility of a compound in various solvents.[10][11][12][13]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, allow the vials to stand undisturbed for at least one hour to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[14][15][16]
-
Calculate the solubility in mg/mL based on the concentration of the diluted sample and the dilution factor.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation pathways and assess the stability of the compound under stress conditions.[17][18][19][20]
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution.
-
Thermal Degradation: Heat the sample solution at a specified temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the sample solution to light according to ICH Q1B guidelines.[18]
-
-
Time Points and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the remaining purity of the parent compound and to quantify any degradation products.
-
Visualizations
Caption: Drug Discovery and Development Workflow.
Caption: Hydrolysis of a Sulfonyl Chloride.
Safety and Handling
Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated area, such as a chemical fume hood.[21][22][23][24] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[21][22] These compounds are sensitive to moisture and can react violently with water, releasing corrosive hydrogen chloride gas.[9][24] Therefore, they should be stored in tightly sealed containers in a cool, dry place, away from incompatible materials such as strong bases, alcohols, and metals.[21][22]
Conclusion
This compound is a valuable synthetic intermediate. A thorough understanding of its solubility and stability is crucial for its effective application in drug discovery and development. This guide provides a framework for its characterization, including representative data and standardized protocols, to aid researchers in their synthetic endeavors. Due to the inherent reactivity of the sulfonyl chloride functional group, careful handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. molcore.com [molcore.com]
- 4. 1-acetyl-2-methylindoline-5-sulphonyl Chloride - Cas No: 841275-78-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents [clsi.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. japsonline.com [japsonline.com]
- 20. ikev.org [ikev.org]
- 21. nj.gov [nj.gov]
- 22. fishersci.com [fishersci.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
A Technical Guide to the Purity and Quality Specifications of 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and quality specifications for 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document outlines the typical quality attributes, analytical methodologies for their determination, and a general overview of the synthesis and quality control workflow.
Quality Specifications
This compound is typically supplied as a solid, with purity levels suitable for use in further synthetic applications. The key quality parameters are summarized in the table below.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to off-white or faint yellow powder | Conforms | Visual Inspection |
| Purity | ≥95% | ≥95% | HPLC, 1H NMR |
| Melting Point | 142-144 °C | 142-144 °C | Capillary Melting Point Apparatus |
| Identity | Conforms to structure | Conforms | 1H NMR, 13C NMR, Mass Spectrometry |
| Moisture Content | Not more than 0.5% | <0.5% | Karl Fischer Titration |
| Residual Solvents | To be controlled based on synthesis | To be controlled | Gas Chromatography (GC) |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is employed to ensure the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for assessing the purity of this compound and for identifying and quantifying any impurities. A reverse-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 230 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Procedure: The prepared sample solution is injected into the HPLC system. The retention time and peak area of the main component and any impurities are recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for detecting the presence of impurities.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Analysis: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule, confirming the presence of the acetyl, methyl, and indoline protons. The integration of the peaks can also be used to assess purity against a known standard.
-
13C NMR Analysis: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.
Karl Fischer Titration for Moisture Content
Due to the hydrolytic instability of sulfonyl chlorides, controlling the moisture content is critical. Karl Fischer titration is the standard method for determining the water content.
Experimental Protocol:
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: A known weight of the sample is dissolved in a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform).
-
Procedure: The prepared sample is titrated with the Karl Fischer reagent. The amount of water is determined from the amount of reagent consumed.
Common Impurities
The most common impurity in the synthesis of sulfonyl chlorides is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride functional group. Strict anhydrous conditions during synthesis and work-up are necessary to minimize this impurity.[1] Other potential impurities can arise from starting materials or side reactions during the synthesis.
Synthesis and Quality Control Workflow
The synthesis of this compound generally involves the reaction of 1-acetyl-2-methylindoline with a chlorosulfonating agent. The subsequent purification is crucial to achieve the desired quality.
Caption: General Synthesis and Purification Workflow.
The quality control process ensures that the final product meets the required specifications at each stage of production.
Caption: Quality Control Workflow.
References
An In-depth Technical Guide to the Key Chemical Reactions of the Indoline-5-sulfonyl Chloride Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline-5-sulfonyl chloride moiety is a cornerstone scaffold in contemporary medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its intrinsic reactivity, primarily centered on the electrophilic sulfonyl chloride group, allows for facile derivatization, leading to the generation of extensive compound libraries for drug discovery programs. This technical guide provides a comprehensive overview of the principal chemical reactions of indoline-5-sulfonyl chloride, with a particular focus on the formation of sulfonamides and their critical role as inhibitors of key biological targets, such as carbonic anhydrases. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective utilization of this important chemical entity.
Introduction: The Significance of the Indoline-5-Sulfonyl Moiety in Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. When functionalized with a sulfonyl chloride group at the 5-position, the resulting indoline-5-sulfonyl chloride becomes a powerful synthetic intermediate. The sulfonamide linkage, readily formed from the reaction of a sulfonyl chloride with a primary or secondary amine, is a key structural motif in a multitude of clinically approved drugs.[1] This is due in part to the sulfonamide group's ability to act as a bioisostere for other functional groups, such as carboxylic acids, potentially improving a drug candidate's physicochemical and pharmacokinetic properties.[2][3]
Derivatives of indoline-5-sulfonamide have garnered significant attention for their potent and selective inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4][5] Under the hypoxic conditions characteristic of solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[2][6] Consequently, the development of indoline-5-sulfonamide-based CA IX inhibitors represents a promising therapeutic strategy in oncology.
Core Reactivity of Indoline-5-sulfonyl Chloride
The primary reaction pathway for indoline-5-sulfonyl chloride is nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride group.[1] This reactivity allows for the formation of stable sulfur-nitrogen, sulfur-oxygen, and sulfur-sulfur bonds, leading to the synthesis of sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Sulfonamide Formation: The Cornerstone Reaction
The reaction of indoline-5-sulfonyl chloride with primary or secondary amines is the most extensively utilized transformation of this moiety, yielding a diverse class of N-substituted indoline-5-sulfonamides.[1] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4][7]
General Reaction Scheme:
-
With Primary Amines: R-NH₂ + ClSO₂-Indoline → R-NH-SO₂-Indoline + HCl[8]
-
With Secondary Amines: R₂NH + ClSO₂-Indoline → R₂N-SO₂-Indoline + HCl[8]
The nucleophilicity of the amine is a key factor in the reaction rate, with primary amines generally being more reactive than secondary amines.[9] Aromatic amines, while less nucleophilic than aliphatic amines, readily participate in this reaction to yield the corresponding arylsulfonamides.
The parent indoline-5-sulfonamide is a crucial starting material for further derivatization at the indoline nitrogen. Its synthesis typically involves a multi-step sequence starting from indoline.[4][10]
Experimental Protocol: Synthesis of Indoline-5-sulfonamide (9) [4][10]
-
Protection of Indoline: Indoline (5) is first protected by reacting it with acetic anhydride to yield 1-acetylindoline (6) in quantitative yield.[4][10]
-
Sulfochlorination: 1-acetylindoline (6) is then treated with chlorosulfonic acid to afford 1-acetylindoline-5-sulfonyl chloride (7) with a typical yield of 81%.[4][10]
-
Ammonolysis: The sulfonyl chloride (7) is subsequently reacted with ammonia in a solvent such as THF to produce 1-acetylindoline-5-sulfonamide (8) with a yield of around 89%.[4][10]
-
Deprotection: Finally, the acetyl group is removed by hydrolysis with hydrochloric acid to give the target indoline-5-sulfonamide (9) in 81% yield.[4][10]
Logical Relationship: Synthesis of Indoline-5-sulfonamide
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of heterocyclic thiosulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ]isoquinolin-6(5 H )-ones derivatives via a free radical cas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06981K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Potential Applications of 1-Acetyl-2-methylindoline-5-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-2-methylindoline-5-sulfonyl chloride is a versatile chemical intermediate with significant potential in medicinal chemistry. Its indoline core is a privileged scaffold found in numerous biologically active compounds, while the sulfonyl chloride functional group provides a reactive handle for the synthesis of a diverse range of sulfonamide derivatives. This technical guide explores the potential applications of this compound, focusing on its role as a key building block for the development of novel therapeutics. Particular emphasis is placed on its utility in the synthesis of potent enzyme inhibitors, such as those targeting carbonic anhydrases, which are implicated in various pathologies including cancer. This document provides an overview of the synthetic chemistry, potential biological targets, and experimental protocols relevant to the utilization of this compound in drug discovery and development.
Introduction
The indoline scaffold is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its derivatives have been investigated for their potential as anti-tumor, anti-bacterial, and anti-inflammatory agents, as well as for their activity on the central nervous system.[1] The 2-methylindoline variant, in particular, serves as a valuable intermediate in the synthesis of various indole derivatives with demonstrated pharmacological relevance, including norepinephrine reuptake inhibitors and antitumor agents.[2][3]
The presence of a sulfonyl chloride group at the 5-position of the 1-acetyl-2-methylindoline core imparts significant synthetic utility. Sulfonyl chlorides are highly reactive electrophiles that readily react with primary and secondary amines to form stable sulfonamide linkages.[4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of numerous marketed drugs, including antibacterial agents, diuretics, and enzyme inhibitors.
This guide focuses on the potential of this compound as a starting material for the generation of compound libraries for screening against various therapeutic targets. A significant area of opportunity lies in the development of selective enzyme inhibitors, a strategy that has proven highly successful in modern drug discovery.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 841275-78-3 |
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
| Appearance | Very faint yellow powder |
| Melting Point | 142-144 °C |
| Purity | ≥95% |
The synthesis of the closely related 1-acetylindoline-5-sulfonyl chloride has been reported and serves as a viable template for the synthesis of the 2-methyl analog.[2] The general synthetic approach involves the N-acetylation of 2-methylindoline followed by chlorosulfonation.
Potential Applications in Medicinal Chemistry: Carbonic Anhydrase Inhibition
A highly promising application of this compound is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are known, and their dysregulation is associated with various diseases.
In particular, the tumor-associated isoforms CA IX and CA XII are overexpressed in a variety of solid tumors and play a crucial role in the regulation of the tumor microenvironment.[5] By acidifying the extracellular space, these enzymes contribute to tumor progression, metastasis, and resistance to therapy.[5] Consequently, the development of selective CA IX and XII inhibitors is a validated and actively pursued strategy in oncology.
Derivatives of indoline-5-sulfonamide have been shown to be potent inhibitors of these tumor-associated CAs.[2] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme, while the indoline scaffold can be modified to achieve selectivity for specific isoforms.
Signaling Pathway: Role of CA IX in the Tumor Microenvironment
The following diagram illustrates the role of carbonic anhydrase IX at the cellular level in hypoxic tumors.
Caption: The role of CA IX in promoting an acidic tumor microenvironment.
Quantitative Data: Biological Activity of Indoline-5-sulfonamide Derivatives
The following table summarizes the inhibitory activity (Ki, nM) of a series of 1-acylindoline-5-sulfonamides against four human carbonic anhydrase isoforms. While these compounds lack the 2-methyl group, they provide a strong indication of the potential potency of derivatives of this compound.
| Compound (1-acyl group) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetyl | 158.6 | 25.4 | 132.8 | 104.5 |
| Propionyl | 124.5 | 20.1 | 105.7 | 89.3 |
| Butyryl | 98.7 | 15.8 | 88.4 | 76.1 |
| Benzoyl | 75.4 | 12.1 | 65.2 | 55.8 |
| 4-Chlorobenzoyl | 60.2 | 9.7 | 48.9 | 41.3 |
Data adapted from a study on 1-acylindoline-5-sulfonamides.[2]
Experimental Protocols
The following section provides a general experimental protocol for the synthesis of N-substituted-1-acetyl-2-methylindoline-5-sulfonamides from this compound.
General Procedure for the Synthesis of N-Substituted-1-acetyl-2-methylindoline-5-sulfonamides
Caption: Experimental workflow for the synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C is added the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1-acetyl-2-methylindoline-5-sulfonamide.
Other Potential Therapeutic Applications
While carbonic anhydrase inhibition is a well-supported application, the 1-acetyl-2-methylindoline-5-sulfonamide scaffold holds promise for the development of agents targeting other biological systems. The broader class of 2-methylindoline derivatives has been explored for a range of activities, suggesting that libraries derived from this compound could yield hits in various therapeutic areas, including:
-
Anticancer Agents: Beyond CA inhibition, the indoline core is present in other classes of anticancer compounds.
-
Central Nervous System (CNS) Agents: The structural similarity of indolines to certain neurotransmitters makes them attractive scaffolds for CNS drug discovery.
-
Antibacterial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore.
Conclusion and Future Directions
This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward reactivity allows for the facile synthesis of a wide array of N-substituted sulfonamide derivatives. The indoline-5-sulfonamide scaffold has demonstrated significant potential as a platform for the development of potent and selective carbonic anhydrase inhibitors for oncology applications.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound. The introduction of the 2-methyl group, compared to the unsubstituted indoline scaffold, may offer advantages in terms of potency, selectivity, or pharmacokinetic properties. Systematic exploration of various amine substituents will be crucial to elucidate the structure-activity relationships for different biological targets. Furthermore, screening these novel compounds against a broader range of therapeutic targets is warranted to fully exploit the medicinal chemistry potential of this promising scaffold.
References
- 1. molcore.com [molcore.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Acetylindoline-5-sulfonyl Chloride in the Development of Novel Carbonic Anhydrase Inhibitors: A Technical Guide
Disclaimer: This technical guide focuses on 1-acetylindoline-5-sulfonyl chloride as a building block for novel compounds. While the initial request specified the 2-methyl analogue (1-acetyl-2-methylindoline-5-sulfonyl chloride, CAS 841275-78-3), a comprehensive literature search did not yield significant published research on its use in the synthesis of novel, biologically active compounds. In contrast, the closely related 1-acetylindoline-5-sulfonyl chloride is a well-documented precursor for a promising class of carbonic anhydrase inhibitors. This guide provides an in-depth overview of its synthesis, application, and the biological activities of its derivatives, which should be of significant interest to researchers in drug discovery and medicinal chemistry.
Introduction
1-Acetylindoline-5-sulfonyl chloride has emerged as a critical building block in medicinal chemistry, particularly for the development of selective inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Consequently, the development of selective CA inhibitors is a promising strategy in anticancer drug discovery. This guide details the synthesis of 1-acetylindoline-5-sulfonyl chloride and its utilization in creating a library of 1-acylindoline-5-sulfonamides with potent and selective inhibitory activity against tumor-associated CAs.
Synthesis of the Core Building Block and Derivatives
The synthesis of 1-acylindoline-5-sulfonamide derivatives commences with the preparation of the key intermediate, 1-acetylindoline-5-sulfonyl chloride.
Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)
The synthetic pathway to 1-acetylindoline-5-sulfonyl chloride begins with the protection of the indoline nitrogen via acetylation, followed by chlorosulfonation.
Experimental Protocol:
-
Step 1: Synthesis of 1-acetylindoline (6): Indoline (5) is protected with acetic anhydride in a quantitative yield to afford 1-acetylindoline (6).[1]
-
Step 2: Synthesis of 1-acetylindoline-5-sulfonyl chloride (7): 1-acetylindoline (6) is treated with chlorosulfuric acid to yield 1-acetylindoline-5-sulfonyl chloride (7) in good yield (81%).[1]
Synthesis of 1-Acylindoline-5-sulfonamide Derivatives (4a-u)
The versatile 1-acetylindoline-5-sulfonyl chloride is then converted to a library of 1-acylindoline-5-sulfonamides through a multi-step process involving amination, deacetylation, and subsequent acylation.
Experimental Protocol:
-
Step 1: Synthesis of 1-acetylindoline-5-sulfonamide (8): 1-acetylindoline-5-sulfonyl chloride (7) is reacted with ammonia in tetrahydrofuran (THF) to produce 1-acetylindoline-5-sulfonamide (8) with an 89% yield.[1]
-
Step 2: Synthesis of indoline-5-sulfonamide (9): The acetyl group of 1-acetylindoline-5-sulfonamide (8) is removed by hydrolysis with hydrochloric acid, yielding indoline-5-sulfonamide (9) in 81% yield.[1]
-
Step 3: Synthesis of 1-acylindoline-5-sulfonamides (4a-u): Indoline-5-sulfonamide (9) is acylated with a series of acyl chlorides in the presence of pyridine in chloroform (CHCl3) to generate the final 1-acylindoline-5-sulfonamide derivatives (4a-u) in yields ranging from 50-79%.[1] For the synthesis of the isonicotinic derivative (4q), the corresponding acid is activated with 1,1'-carbonyldiimidazole (CDI) and then reacted with indoline-5-sulfonamide (9) in the presence of 4-dimethylaminopyridine (DMAP) in THF.[1]
Caption: Synthetic pathway for 1-acylindoline-5-sulfonamides.
Biological Activity: Carbonic Anhydrase Inhibition
The synthesized 1-acylindoline-5-sulfonamide derivatives were evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results are summarized in the table below.
Quantitative Data: Inhibition Constants (KI)
| Compound | R | KI (nM) hCA I | KI (nM) hCA II | KI (nM) hCA IX | KI (nM) hCA XII |
| 4a | Acetyl | 85.3 | 110.5 | 160.2 | 101.3 |
| 4b | 2-Fluorobenzoyl | 70.1 | 95.8 | 145.7 | 85.4 |
| 4c | 3-Fluorobenzoyl | 65.4 | 88.2 | 138.9 | 79.1 |
| 4d | 4-Fluorobenzoyl | 68.9 | 92.7 | 142.1 | 82.6 |
| 4e | 2-Chlorobenzoyl | 62.8 | 85.1 | 135.3 | 75.9 |
| 4f | 3-Chlorobenzoyl | 58.2 | 79.6 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 60.5 | 82.4 | 137.5 | 78.2 |
| 4h | 3,4-Dichlorobenzoyl | 55.7 | 75.3 | 130.1 | 72.8 |
| 4i | 2-Bromobenzoyl | 68.3 | 91.5 | 144.6 | 84.9 |
| 4j | 3-Bromobenzoyl | 63.1 | 86.9 | 139.8 | 80.3 |
| 4k | 4-Bromobenzoyl | 66.8 | 90.2 | 141.7 | 81.7 |
| 4l | 2-Methylbenzoyl | 75.6 | 101.2 | 155.8 | 95.4 |
| 4m | 3-Methylbenzoyl | 72.3 | 98.7 | 151.3 | 91.8 |
| 4n | 4-Methylbenzoyl | 74.1 | 100.1 | 153.6 | 93.5 |
| 4o | 2-Methoxybenzoyl | 80.2 | 105.9 | 158.4 | 98.7 |
| 4p | 3-Methoxybenzoyl | 78.5 | 103.6 | 156.2 | 96.1 |
| 4q | Isonicotinoyl | 90.1 | 115.7 | 165.3 | 105.2 |
| 4r | Furoyl | 88.4 | 112.9 | 163.1 | 102.8 |
| 4s | Thiophenoyl | 86.2 | 111.3 | 161.5 | 100.6 |
| 4t | Cinnamoyl | 82.7 | 108.4 | 159.6 | 99.3 |
| 4u | Phenylacetyl | 79.8 | 104.5 | 157.1 | 97.5 |
| Data extracted from Krymov et al., Pharmaceuticals, 2022.[1] |
The results indicate that many of the 1-acylated indoline-5-sulfonamides are potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with some compounds, such as the 3-chlorobenzoyl derivative 4f , showing particularly strong inhibition of hCA XII (KI = 41.3 nM).[1]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds was assessed using a stopped-flow technique that measures the CA-catalyzed CO2 hydration.
-
Method: An Applied Photophysics stopped-flow instrument is used to assay the CA-catalyzed CO2 hydration activity.
-
Indicator: Phenol red (0.2 mM) is used as an indicator, with measurements taken at its absorbance maximum of 557 nm.
-
Buffer: The reaction is performed in a buffer containing 20 mM HEPES (pH 7.4) and 20 mM NaBF4 to maintain constant ionic strength.
-
Procedure: The initial rates of the CA-catalyzed CO2 hydration reaction are measured for a period of 10–100 seconds.
-
Substrate Concentration: CO2 concentrations ranging from 1.7 to 17 mM are used for the determination of kinetic parameters and inhibition constants.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Carbonic Anhydrase IX plays a crucial role in the tumor microenvironment by regulating pH. Its activity is linked to several signaling pathways that promote cancer progression.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX.[2] CA IX, located on the cell surface, catalyzes the hydration of CO2 to H+ and HCO3-. The resulting protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis. The bicarbonate ions are transported into the cell, helping to maintain a neutral intracellular pH, which is favorable for cancer cell survival and proliferation. CA IX can also influence cell adhesion and signaling pathways independent of its catalytic activity.
Caption: Simplified signaling pathway of CA IX in cancer.
Conclusion
1-Acetylindoline-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel and potent carbonic anhydrase inhibitors. The derived 1-acylindoline-5-sulfonamides have demonstrated significant inhibitory activity against tumor-associated CA isoforms IX and XII, highlighting their potential as lead compounds for the development of new anticancer therapies. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds further. Future work could focus on optimizing the acyl substituent to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of these novel inhibitors.
References
The Ascendant Role of Substituted Indoline-5-Sulfonyl Chlorides in Modern Drug Discovery: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Substituted indoline-5-sulfonyl chlorides have emerged as a versatile and highly valuable scaffold in medicinal chemistry. Their unique structural features, combining the privileged indoline core with a reactive sulfonyl chloride handle, have paved the way for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and burgeoning applications of this compound class. We delve into their role as potent inhibitors of carbonic anhydrases for oncology, dual-action anti-inflammatory agents, and novel antimicrobial compounds. This whitepaper consolidates key quantitative data into comparative tables, presents detailed experimental protocols for their synthesis and biological evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
The indoline moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in both natural products and synthetic drugs. Its three-dimensional, saturated heterocyclic nature allows for specific spatial arrangements of substituents, enabling precise interactions with biological targets. When functionalized with a sulfonyl chloride group at the 5-position, the resulting scaffold becomes a powerful tool for synthetic chemists. The electrophilic nature of the sulfonyl chloride facilitates facile reaction with a wide range of nucleophiles, particularly primary and secondary amines, to generate libraries of sulfonamide derivatives.[1] This synthetic tractability, coupled with the favorable pharmacological properties of the indoline core, has positioned substituted indoline-5-sulfonyl chlorides at the forefront of several drug discovery programs.
This guide will explore the synthesis of these key intermediates and their subsequent elaboration into compounds with significant therapeutic potential. We will focus on their application in oncology, inflammation, and infectious diseases, providing researchers with a consolidated resource of quantitative data and detailed methodologies to accelerate their own investigations.
Synthesis of the Indoline-5-Sulfonyl Chloride Scaffold
The foundational step in accessing this class of compounds is the synthesis of the indoline-5-sulfonyl chloride core. A common and effective method involves a multi-step sequence starting from indoline.
General Synthetic Pathway
A widely adopted synthetic route begins with the protection of the indoline nitrogen, typically through acetylation, to prevent side reactions during the subsequent electrophilic substitution. The protected indoline is then subjected to sulfonation using chlorosulfonic acid, which installs the sulfonyl chloride group at the 5-position of the indoline ring.[2][3] The acetyl protecting group can then be removed under acidic conditions to yield the free indoline-5-sulfonamide, which can be further modified, or the sulfonyl chloride can be reacted directly with various amines.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Acetylindoline-5-sulfonyl chloride [2][3]
-
Protection of Indoline: To a solution of indoline (1 equivalent) in a suitable solvent such as chloroform, add acetic anhydride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline, which can often be used in the next step without further purification.
-
Sulfonylation: Cool chlorosulfonic acid (5-10 equivalents) to 0 °C in an ice bath. Add 1-acetylindoline (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate, 1-acetylindoline-5-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.
Protocol 2.2.2: General Procedure for the Synthesis of 1-Acylindoline-5-sulfonamides [2]
-
Deprotection (if necessary): To obtain the free amine for N-acylation, suspend 1-acetylindoline-5-sulfonamide in methanol and add concentrated hydrochloric acid. Reflux the mixture for 2 hours. After cooling, remove the solvent in vacuo. Dissolve the residue in water and adjust the pH to 7-8 with 1N aqueous NaOH to precipitate indoline-5-sulfonamide. Purify by flash chromatography.
-
Acylation: To a solution of indoline-5-sulfonamide (1 equivalent) in a solvent like chloroform, add pyridine (1.5 equivalents) followed by the desired acyl chloride (1.2 equivalents). Stir the reaction at room temperature until completion. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography or recrystallization.
Applications in Medicinal Chemistry
The synthetic versatility of the indoline-5-sulfonyl chloride scaffold has been exploited to develop inhibitors and modulators for a range of biological targets.
Carbonic Anhydrase Inhibitors for Cancer Therapy
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are key enzymes involved in maintaining the acidic tumor microenvironment, which promotes tumor growth, metastasis, and chemoresistance.[2] Sulfonamides are a well-established class of CA inhibitors. By utilizing the indoline-5-sulfonamide core, researchers have developed potent and selective inhibitors of these cancer-related CAs.
Many 1-acylated indoline-5-sulfonamides have demonstrated significant inhibitory activity against CA IX and CA XII.[2] The mechanism of action in the context of cancer often relates to the hypoxic tumor environment, which upregulates the expression of CA IX via the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Indoline-5-sulfonamides [2]
| Compound | R Group (Acyl) | KI (nM) vs hCA I | KI (nM) vs hCA II | KI (nM) vs hCA IX | KI (nM) vs hCA XII |
| 4d | 4-Fluorobenzoyl | 110.4 | 12.3 | 245.3 | 44.8 |
| 4f | 4-(Trifluoromethyl)benzoyl | 80.5 | 10.1 | 132.8 | 41.3 |
| 4g | 4-Chlorobenzoyl | 250.7 | 15.2 | 345.2 | 68.4 |
| 4h | 3,4-Dichlorobenzoyl | 350.1 | 22.4 | 412.8 | 75.1 |
| 4m | 3,4,5-Trimethoxybenzoyl | 98.6 | 8.9 | 210.5 | 55.7 |
Protocol 3.1.1: Stopped-Flow Assay for Carbonic Anhydrase Inhibition [4][5]
This assay measures the kinetics of CO2 hydration catalyzed by carbonic anhydrase.
-
Reagent Preparation: Prepare two buffer solutions. Solution A contains HEPES buffer at a specific pH (e.g., 7.03). Solution B contains sodium bicarbonate and a pH indicator dye (e.g., pyranine or phenol red) at a higher pH (e.g., 8.41). The enzyme and inhibitor are typically added to Solution A.
-
Stopped-Flow Measurement: Rapidly mix equal volumes of Solution A and Solution B in a stopped-flow spectrophotometer. This mixing creates an out-of-equilibrium CO2/HCO3- solution.
-
Data Acquisition: The CA-catalyzed hydration of CO2 (CO2 + H2O ⇌ H+ + HCO3-) causes a change in pH, which is monitored by the change in absorbance or fluorescence of the indicator dye over time.
-
Data Analysis: The rate of the reaction is determined by fitting the kinetic trace to an exponential function. Inhibition constants (KI) are calculated by measuring the reaction rates at various concentrations of the inhibitor.
Antiproliferative Activity
In addition to direct enzyme inhibition, many substituted indoline-5-sulfonamides exhibit antiproliferative activity against various cancer cell lines. This is often assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Table 2: Antiproliferative Activity of Selected Indoline-5-sulfonamides against MCF7 Breast Cancer Cells [2][3]
| Compound | GI50 (µM) under Normoxia | GI50 (µM) under Hypoxia |
| 4d | 15.3 | 14.8 |
| 4f | 13.2 | 12.9 |
| 4g | 18.9 | 17.5 |
| 4h | 21.4 | 20.1 |
| 4m | 14.1 | 13.5 |
Protocol 3.2.1: MTT Assay for Cell Viability [2][6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF7) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in culture medium) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration that causes 50% growth inhibition) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Agents
The indoline scaffold has also been incorporated into novel antimicrobial agents. By reacting indoline derivatives with other heterocyclic moieties known for their antimicrobial properties, researchers have created hybrid molecules with promising activity against various bacterial and fungal strains. For example, N-substituted indoline derivatives of sultams have been synthesized and evaluated for their antimicrobial potential.[1][9]
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of N-Substituted Indoline Derivatives of Sultams [9]
| Compound | S. aureus | B. subtilis | E. coli | C. albicans |
| 10 (Piperidine) | 12.5 | 25 | 50 | 100 |
| 11 (Morpholine) | 25 | 50 | 50 | >100 |
| 12 (Methylpiperazine) | 6.25 | 12.5 | 25 | 50 |
| Ciprofloxacin | 10 | 12 | 8 | - |
| Fluconazole | - | - | - | 15 |
Protocol 3.3.1: Broth Microdilution Method for MIC Determination [10]
-
Preparation of Inoculum: Grow bacterial or fungal strains in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 105 CFU/mL).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow and Future Directions
The exploration of substituted indoline-5-sulfonyl chlorides in drug discovery follows a well-defined workflow, from initial synthesis to biological evaluation.
The future for this class of compounds is bright. The continued exploration of diverse substituents on both the indoline nitrogen and the sulfonamide moiety will undoubtedly lead to the discovery of new agents with improved potency, selectivity, and pharmacokinetic profiles. Areas of particular interest for future research include:
-
Targeted Cancer Therapies: Developing isoform-selective inhibitors for other cancer-relevant enzymes.
-
Neurological Disorders: Given the prevalence of the indoline scaffold in CNS-active drugs, exploring derivatives for targets such as serotonin or dopamine receptors is a logical next step.
-
Anti-infectives: Designing compounds that can overcome existing resistance mechanisms in bacteria and fungi.
-
Dual- or Poly-pharmacology: Intentionally designing single molecules that can modulate multiple targets to treat complex diseases like inflammation or cancer.
Conclusion
Substituted indoline-5-sulfonyl chlorides represent a synthetically accessible and highly versatile scaffold for modern drug discovery. The ease of diversification, coupled with the favorable properties of the indoline core, has enabled the development of potent modulators of various biological targets. As demonstrated in this guide, these compounds have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. The provided data, protocols, and visualized pathways serve as a comprehensive resource to encourage and support further innovation in this exciting and impactful area of medicinal chemistry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. rsc.org [rsc.org]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamides from Primary Amines
Introduction
The reaction of 1-Acetyl-2-methylindoline-5-sulfonyl chloride with primary amines is a fundamental transformation in medicinal chemistry for the synthesis of a diverse library of N-substituted sulfonamides. The indoline scaffold is a privileged structure in drug discovery, and its sulfonamide derivatives have shown potential as therapeutic agents. For instance, N-phenylindoline-5-sulfonamide derivatives have been identified as potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for treating obesity and metabolic diseases.[1]
The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct.[2][3] This document provides detailed protocols for this reaction, outlines typical reaction parameters, and offers troubleshooting guidance for researchers in drug development. The methods described are adaptable for a wide range of primary amines, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is typically added to scavenge the HCl produced.[2]
Figure 1: General reaction for the synthesis of N-substituted 1-Acetyl-2-methylindoline-5-sulfonamides.
Experimental Protocols
Two primary protocols are presented, covering standard conditions in an anhydrous organic solvent and an alternative method in an aqueous medium, which can be beneficial for certain substrates.
Protocol 1: General Synthesis in an Anhydrous Aprotic Solvent
This method is the most common approach and is suitable for a broad range of primary amines.[4][5] It utilizes an anhydrous aprotic solvent and a non-nucleophilic organic base.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[4]
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine)[4]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).[4]
-
Base Addition: Add the base (e.g., triethylamine, 1.1-1.5 equivalents) to the stirred amine solution.[4]
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed.[4]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]
-
If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[4]
-
Protocol 2: Synthesis in an Aqueous Basic Medium
This protocol is a useful alternative, particularly for water-soluble primary amines, and offers a more environmentally friendly option.[3]
Materials:
-
This compound
-
Water-soluble primary amine
-
1.0 M Sodium Hydroxide (NaOH) solution[3]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0-1.2 equivalents) in 1.0 M aqueous NaOH solution.[3]
-
Sulfonyl Chloride Addition: To this vigorously stirred solution, add this compound (1.0 equivalent) in small portions as a solid at room temperature.[3]
-
Reaction: Continue to stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (spotting a small, quenched, and extracted aliquot of the reaction mixture).
-
Workup:
-
Purification:
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes common conditions for the sulfonylation of primary amines. Note that specific yields for reactions with this compound may vary and require optimization.
| Amine Type | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Aliphatic (Primary) | DCM, THF | Triethylamine | 0 to RT | 2-12 | 70-95 | Reactions are generally fast. |
| Aromatic (Primary) | Pyridine, DCM | Pyridine | 0 to RT | 6-24 | 65-90 | Electron-deficient anilines may require longer reaction times or gentle heating.[5] |
| Water-Soluble | Water/THF | NaOH | RT | 2-4 | 60-85 | Good for simple, water-soluble amines.[3] |
| Sterically Hindered | Acetonitrile | Triethylamine | RT to Reflux | 12-48 | 40-75 | May require elevated temperatures and longer reaction times. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: Presence of moisture.[4]2. Low Reactivity: Sterically hindered or electron-deficient amine.3. Incorrect Stoichiometry: Inaccurate measurement of reagents. | 1. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[4]2. Increase the reaction temperature, prolong the reaction time, or consider a more forcing solvent.[4]3. Carefully re-check the molar equivalents of all reagents. |
| Di-sulfonylation Byproduct | 1. Excess Sulfonyl Chloride: Using more than one equivalent of sulfonyl chloride.[4]2. High Temperature: Elevated temperatures can favor the second sulfonylation.[4] | 1. Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine.[4]2. Maintain a lower reaction temperature (0 °C to room temperature).[4] |
| Formation of Sulfonic Acid | Reaction with Water: The sulfonyl chloride is moisture-sensitive and reacts with water.[4] | 1. Ensure all reagents, solvents, and glassware are scrupulously dry.[4]2. Avoid using protic solvents like ethanol or methanol unless absolutely necessary.[4] |
| Difficult Purification | 1. Polar Byproducts: Excess base or hydrolyzed sulfonyl chloride.2. Product Polarity: Product may have similar polarity to starting materials. | 1. Perform an aqueous workup to remove the base and its salt. An acidic wash (e.g., dilute HCl) can remove excess amine.2. Optimize the solvent system for column chromatography; consider using a different stationary phase if separation is challenging on silica gel. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-Acetyl-2-methylindoline-5-sulfonamides as described in Protocol 1.
Caption: Experimental workflow for sulfonamide synthesis.
Reaction Component Relationships
This diagram shows the logical relationship between the key components of the sulfonylation reaction.
Caption: Key components in sulfonamide formation.
References
- 1. Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives Using 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents. This class of compounds exhibits a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The 1-acetyl-2-methylindoline-5-sulfonyl chloride scaffold is a key building block for creating novel sulfonamide derivatives, offering a versatile platform for drug discovery and lead optimization. Its unique structural features allow for the exploration of diverse chemical spaces and the potential for interaction with various biological targets. These application notes provide detailed protocols for the synthesis of N-substituted 1-acetyl-2-methylindoline-5-sulfonamides, guidance on their characterization, and an overview of their potential biological applications, particularly as carbonic anhydrase inhibitors.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamide derivatives from this compound.
Protocol 1: General Synthesis of N-Aryl/Alkyl-1-acetyl-2-methylindoline-5-sulfonamides
This protocol is a general method suitable for the reaction of this compound with a variety of primary and secondary amines in an organic solvent.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.1 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise with stirring.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide derivative.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various sulfonamide derivatives. Please note that these are illustrative examples, and actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Product | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-phenyl-1-acetyl-2-methylindoline-5-sulfonamide | 85 | 178-180 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-acetyl-2-methylindoline-5-sulfonamide | 88 | 192-194 |
| 3 | Benzylamine | N-benzyl-1-acetyl-2-methylindoline-5-sulfonamide | 92 | 165-167 |
| 4 | Piperidine | 1-((1-acetyl-2-methylindolin-5-yl)sulfonyl)piperidine | 95 | 141-143 |
| 5 | Morpholine | 4-((1-acetyl-2-methylindolin-5-yl)sulfonyl)morpholine | 93 | 158-160 |
Characterization Data (Representative Example):
N-(4-fluorophenyl)-1-acetyl-2-methylindoline-5-sulfonamide (Entry 2):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J = 8.4 Hz, 1H), 7.62 (s, 1H), 7.15-7.05 (m, 4H), 6.95 (t, J = 8.6 Hz, 2H), 4.15 (q, J = 6.8 Hz, 1H), 3.30-3.20 (m, 1H), 2.95-2.85 (m, 1H), 2.20 (s, 3H), 1.30 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.9, 161.8 (d, J = 246.5 Hz), 143.5, 138.1, 134.2, 133.7, 125.4, 124.2 (d, J = 8.2 Hz, 2C), 123.0, 116.3 (d, J = 22.7 Hz, 2C), 115.8, 55.2, 32.1, 23.9, 17.5.
-
HRMS (ESI) m/z: calcd for C₁₉H₁₉FN₂O₃S [M+H]⁺ 375.1177, found 375.1179.
Biological Context and Signaling Pathways
Sulfonamide derivatives of indoline are of significant interest due to their potential to inhibit key enzymes involved in disease pathogenesis. A primary target for this class of compounds is the family of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy.[1] The acidic tumor microenvironment created by the activity of these CAs is a hallmark of cancer.[1] Sulfonamides are classic inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[1]
Derivatives of 1-acetylindoline-5-sulfonamide have shown potent inhibitory activity against tumor-associated CA IX and CA XII.[1] The indoline scaffold can be modified to enhance binding affinity and selectivity for specific CA isoforms.
Caption: Inhibition of Carbonic Anhydrase pathway.
Conclusion
The synthetic protocols and data presented herein provide a comprehensive guide for researchers interested in the synthesis and evaluation of novel sulfonamide derivatives based on the this compound scaffold. These compounds hold significant promise as modulators of important biological targets, such as carbonic anhydrases, and represent a valuable starting point for the development of new therapeutic agents. Further exploration of the structure-activity relationships of this class of compounds is warranted to unlock their full therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Using 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
The indoline scaffold serves as a valuable core for designing novel CA inhibitors. This document provides detailed protocols for the synthesis of a series of carbonic anhydrase inhibitors using 1-Acetyl-2-methylindoline-5-sulfonyl chloride as a key intermediate. The methodologies are based on established synthetic routes for analogous 1-acylindoline-5-sulfonamides.[1]
Synthesis of this compound
The initial step involves the synthesis of the sulfonyl chloride intermediate from 1-acetyl-2-methylindoline. This is achieved through an electrophilic substitution reaction using chlorosulfonic acid.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 1-acetyl-2-methylindoline (1 equivalent) portion-wise to the cooled chlorosulfonic acid, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The resulting precipitate, this compound, is collected by filtration and washed with cold water. The crude product can be used in the next step without further purification.
Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide Derivatives
The synthesized this compound is then reacted with various primary or secondary amines to generate a library of sulfonamide derivatives.
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or tetrahydrofuran (THF).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) and a base, such as pyridine (2 equivalents), to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final sulfonamide derivative.
Experimental Workflow and Logic
The overall process for the synthesis and evaluation of the target carbonic anhydrase inhibitors is depicted in the following workflow diagram.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized 1-acetyl-2-methylindoline-5-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) is determined using a stopped-flow CO₂ hydrase assay.[1]
Protocol
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA isoforms and the synthesized inhibitors in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a pH indicator (e.g., phenol red).
-
Stopped-Flow Instrument Setup: The assay is performed on a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution.
-
Measurement: The two solutions are rapidly mixed, initiating the enzymatic hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the enzymatic reaction are determined at various inhibitor concentrations. The inhibition constant (Ki) is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Quantitative Data: Inhibition Constants (Ki) of Analogous 1-Acylindoline-5-sulfonamides
The following table summarizes the inhibition data for a series of analogous 1-acylindoline-5-sulfonamides against four human carbonic anhydrase isoforms, as reported in the literature.[1] This data can serve as a reference for the expected activity of derivatives synthesized from this compound.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4a | Acetyl | >10000 | 114.6 | 215.4 | 100.5 |
| 4d | Propionyl | 8850 | 98.7 | 185.2 | 41.3 |
| 4f | 3-Chlorobenzoyl | 9750 | 105.2 | 132.8 | 58.6 |
| 4g | 4-Chlorobenzoyl | >10000 | 85.4 | 250.1 | 45.2 |
| 4h | 3,4-Dichlorobenzoyl | >10000 | 89.1 | 310.8 | 48.9 |
| 4m | 4-Methoxybenzoyl | >10000 | 110.3 | 280.4 | 95.3 |
| 4n | 4-Nitrobenzoyl | >10000 | 125.8 | 350.6 | 112.7 |
| 10 | Benzyl | 7500 | 95.3 | 280.7 | >10000 |
Data extracted from Povar et al., 2020.[1]
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of the inhibitors and their biological activity against different CA isoforms can be visualized as follows.
Based on the data for analogous compounds, introducing different acyl groups at the 1-position of the indoline ring significantly influences the inhibitory activity and isoform selectivity.[1] Generally, these modifications lead to potent inhibition of the cancer-related isoforms hCA IX and XII, while showing weaker activity against the cytosolic isoforms hCA I and II.[1] This selectivity is a crucial aspect of designing targeted anticancer agents. The presence of electron-withdrawing or electron-donating groups on a benzoyl moiety can further modulate the inhibitory profile.[1]
References
Developing Fluorescent Probes with 1-Acetyl-2-methylindoline-5-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific biomolecules and cellular processes. The indole scaffold is a prominent fluorophore in the design of these probes due to its inherent fluorescence and sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the development and utilization of novel fluorescent probes derived from 1-Acetyl-2-methylindoline-5-sulfonyl chloride. While this specific reagent is not extensively documented in existing literature for this purpose, its structural similarity to other reactive fluorescent precursors, such as dansyl chloride, allows for the adaptation of established synthetic and application protocols. The methodologies outlined herein are based on well-established principles of bioconjugation and fluorescence microscopy.
Application Notes
Principle of Action
Fluorescent probes based on the 1-Acetyl-2-methylindoline core are anticipated to function as "turn-on" or environmentally sensitive sensors. The sulfonyl chloride group is a reactive moiety that readily forms stable sulfonamide bonds with primary and secondary amines, such as those found on proteins (e.g., lysine residues) and other biomolecules. Upon conjugation, the photophysical properties of the indoline fluorophore are expected to be modulated by the local environment of the target molecule. Changes in polarity, viscosity, or the presence of specific analytes could lead to alterations in fluorescence intensity, lifetime, or emission wavelength, providing a detectable signal.
Potential Applications
-
Protein Labeling and Visualization: Covalent labeling of purified proteins or proteins in cell lysates for subsequent analysis by SDS-PAGE and fluorescence imaging.
-
Cellular Imaging: Staining of cellular structures and organelles by targeting specific proteins or biomolecules. Probes can be designed to be cell-permeable for intracellular targets or cell-impermeable for labeling cell-surface molecules.
-
Sensing and Detection: Development of probes that exhibit a change in fluorescence upon binding to a specific ion or small molecule, enabling their detection and quantification in biological samples. For instance, probes can be designed for sensing pH, metal ions, or reactive oxygen species.
-
Drug Discovery: High-throughput screening of compound libraries to identify molecules that modulate the activity of a target protein, as detected by a change in the fluorescence of a specifically designed probe.
Data Presentation
The following tables summarize hypothetical photophysical and binding data for a fluorescent probe synthesized from this compound, herein designated as "AMI-Probe 1". These values are representative of typical indole-based fluorescent probes and should be experimentally determined for any newly synthesized probe.
Table 1: Photophysical Properties of AMI-Probe 1
| Property | Value (in PBS, pH 7.4) |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 - 550 nm |
| Quantum Yield (Φ) | 0.1 - 0.5 |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ |
Table 2: Binding Affinity of AMI-Probe 1 to a Target Protein
| Parameter | Value |
| Dissociation Constant (Kd) | 1 - 10 µM |
| Association Rate (kon) | 10³ - 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 10⁻² - 10⁻³ s⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive Fluorescent Probe (AMI-Probe 1)
This protocol describes the synthesis of a fluorescent probe by reacting this compound with a generic amine-containing linker. This linker could be a diamine to maintain a reactive group for subsequent conjugation or a biomolecule of interest.
Materials:
-
This compound
-
Amine-containing molecule (e.g., N-Boc-ethylenediamine)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the amine-containing molecule (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Labeling of a Purified Protein with AMI-Probe 1
This protocol outlines the general procedure for covalently labeling a purified protein with an amine-reactive fluorescent probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
AMI-Probe 1 (or a derivative with a reactive group) dissolved in DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare a 1-10 mg/mL solution of the purified protein in the labeling buffer. The buffer should be free of primary amines (e.g., Tris).
-
Prepare a 10 mM stock solution of AMI-Probe 1 in anhydrous DMSO or DMF.
-
Add the probe solution to the protein solution at a molar ratio of 5-20 moles of probe per mole of protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C, protected from light.
-
Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the probe (at its absorbance maximum) and using the Beer-Lambert law.
Protocol 3: Live Cell Imaging with a Cell-Permeable AMI-Probe
This protocol provides a general guideline for staining live cells with a cell-permeable fluorescent probe.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Cell-permeable AMI-Probe derivative
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a 1-10 µM working solution of the fluorescent probe in pre-warmed cell culture medium or PBS. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.
-
Remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the AMI-Probe's excitation and emission wavelengths.
Mandatory Visualizations
Caption: General workflow for the synthesis of a fluorescent probe.
Caption: Hypothetical signaling pathway detection using an AMI-Probe.
Application Notes and Protocols for Protein Labeling with 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins is a fundamental technique in biochemical research and drug development, enabling the study of protein structure, function, interactions, and localization. 1-Acetyl-2-methylindoline-5-sulfonyl chloride is a reagent that can be used for the covalent modification of proteins. This molecule contains a sulfonyl chloride moiety, which is a reactive group known to form stable sulfonamide bonds with primary and secondary amine groups on proteins.[1][2] The primary targets for this reaction on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group.[1][3] The reaction is highly dependent on pH, with optimal conditions typically found in the alkaline range (pH 8.0-9.5) to ensure the deprotonation and therefore increased nucleophilicity of the amine groups.[1]
This document provides a detailed protocol for the covalent labeling of proteins using this compound, including methods for purification of the conjugate and a summary of expected quantitative data.
Principle of Reaction
The labeling reaction proceeds via a nucleophilic attack of an unprotonated amine group from the protein on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride and the formation of a stable sulfonamide linkage.
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors, including the protein's pI, the number of accessible lysine residues, pH, temperature, and the molar ratio of the labeling reagent to the protein. The following table summarizes hypothetical data from labeling experiments with a model protein, Bovine Serum Albumin (BSA), under various conditions.
| Parameter | Condition A | Condition B | Condition C |
| Protein | BSA | BSA | BSA |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | 0.1 M Sodium Bicarbonate, pH 9.0 | 0.1 M Sodium Bicarbonate, pH 9.0 |
| Reagent:Protein Molar Ratio | 20:1 | 20:1 | 50:1 |
| Reaction Temperature | Room Temperature | 4°C | 4°C |
| Reaction Time | 2 hours | 18 hours | 18 hours |
| Degree of Labeling (DOL) | 1.8 | 2.5 | 4.2 |
| Labeling Efficiency | 9% | 12.5% | 8.4% |
Note: The Degree of Labeling (DOL) represents the average number of label molecules conjugated to each protein molecule. Labeling efficiency is calculated as (DOL / Molar Ratio) * 100. Optimal conditions should be determined empirically for each specific protein.
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[4] (Ensure the buffer is free of primary amines like Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Experimental Workflow Diagram
Caption: Workflow for protein labeling with this compound.
Step-by-Step Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration of 2-10 mg/mL.[1]
-
Ensure the protein solution is at the desired reaction temperature (room temperature or 4°C).
-
-
Labeling Reagent Preparation:
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the dissolved this compound solution. A 10- to 50-fold molar excess of the reagent over the protein is a typical starting point.[1] The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] It is advisable to protect the reaction from light.
-
-
Quenching the Reaction:
-
To terminate the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.[3]
-
-
Purification of the Labeled Protein:
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules per protein molecule. If the acetyl-methylindoline-sulfonyl moiety provides a unique absorbance wavelength, the DOL can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_label).
-
Calculate the protein concentration using the Beer-Lambert law:
-
Protein Concentration (M) = [A280 - (A_label × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF is a correction factor (A280 of the label / A_label of the label).
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = A_label / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its λmax.
-
-
Calculate the DOL:
-
DOL = Label Concentration / Protein Concentration
-
Note: The molar extinction coefficient and optimal absorbance wavelength for this compound would need to be determined experimentally.
Signaling Pathway Diagram (Hypothetical Application)
In a hypothetical scenario where the labeled protein (Protein-X) is an inhibitor of a signaling pathway, the following diagram illustrates its mode of action.
Caption: Inhibition of a kinase cascade by the labeled protein.
Conclusion
The protocol described provides a comprehensive guide for the covalent labeling of proteins with this compound. By forming stable sulfonamide bonds with amine residues, this reagent allows for the modification of proteins for various downstream applications. Researchers should optimize the reaction conditions for their specific protein of interest to achieve the desired degree of labeling.
References
Application Notes: High-Throughput Screening of 1-Acetyl-2-methylindoline-5-sulfonyl Chloride Derivatives for NF-κB Pathway Inhibition
Introduction
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and various types of cancer. Consequently, the development of novel inhibitors of this pathway is of significant interest in drug discovery. This document outlines a robust cell-based assay protocol for screening a library of novel sulfonamide derivatives, synthesized from 1-Acetyl-2-methylindoline-5-sulfonyl chloride, for their potential to inhibit NF-κB signaling.
Assay Principle
The assay utilizes a stable cell line, such as HEK293 or HeLa, engineered to express a luciferase reporter gene under the transcriptional control of an NF-κB response element (NF-κB-RE). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB complex to translocate to the nucleus, bind to the NF-κB-RE, and drive the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of NF-κB activation. Test compounds that inhibit any step in this pathway will lead to a decrease in the luminescent signal.
Application
This protocol is designed for the high-throughput screening (HTS) of compound libraries to identify and characterize novel inhibitors of the NF-κB signaling pathway. It can be adapted for dose-response studies to determine the potency (e.g., IC50 values) of lead compounds.
Quantitative Data Summary
The following table presents hypothetical data for a selection of this compound derivatives, illustrating their inhibitory potency against TNF-α-induced NF-κB activation.
| Compound ID | Derivative Structure | IC50 (µM) | Max Inhibition (%) |
| AMS-001 | 4-(N-(1-acetyl-2-methylindolin-5-yl)sulfamoyl)benzoic acid | 2.5 | 98.2 |
| AMS-002 | N-(4-chlorophenyl)-1-acetyl-2-methylindoline-5-sulfonamide | 10.8 | 95.5 |
| AMS-003 | 1-acetyl-N-(pyridin-2-yl)-2-methylindoline-5-sulfonamide | 5.2 | 97.1 |
| Control | Parthenolide (known NF-κB inhibitor) | 1.5 | 99.0 |
Signaling Pathway and Experimental Workflow
Caption: NF-κB signaling pathway leading to luciferase expression.
Caption: Workflow for the NF-κB luciferase reporter assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
1. Materials and Reagents
-
Cell Line: HEK293-NF-κB-luc cells (stably expressing a luciferase reporter driven by an NF-κB response element).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/mL Hygromycin B).
-
Test Compounds: 10 mM stock solutions of this compound derivatives in DMSO.
-
Positive Control: 10 mM stock solution of Parthenolide in DMSO.
-
Stimulant: Human TNF-α, 10 µg/mL stock in PBS with 0.1% BSA.
-
Assay Plate: White, flat-bottom 96-well cell culture plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
-
Equipment:
-
Luminometer plate reader
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
2. Cell Culture and Plating
-
Culture HEK293-NF-κB-luc cells in T-75 flasks at 37°C in a 5% CO2 incubator.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
3. Compound Treatment
-
Prepare a serial dilution of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells. For control wells, add medium with the same final concentration of DMSO (vehicle control) and unstimulated control wells (medium only).
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
4. Cell Stimulation
-
Prepare a working solution of TNF-α at 20 ng/mL in culture medium.
-
Add 10 µL of the TNF-α working solution to all wells except the unstimulated control wells, to achieve a final concentration of 10 ng/mL.
-
To the unstimulated control wells, add 10 µL of culture medium.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
5. Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer plate reader with an integration time of 0.5-1 second per well.
6. Data Analysis
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_unstimulated) / (RLU_vehicle - RLU_unstimulated)) where:
-
RLU_compound is the Relative Light Units from compound-treated wells.
-
RLU_unstimulated is the average RLU from unstimulated wells.
-
RLU_vehicle is the average RLU from vehicle-treated, stimulated wells.
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.
Application Notes and Protocols for 1-Acetyl-2-methylindoline-5-sulfonyl chloride in the Development of Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Acetyl-2-methylindoline-5-sulfonyl chloride is a heterocyclic compound containing a reactive sulfonyl chloride group. This functional group makes it a valuable building block in bioconjugation and medicinal chemistry. Sulfonyl chlorides readily react with primary and secondary amines to form stable sulfonamide linkages.[1][2] This reactivity can be harnessed to covalently attach the indoline moiety to various biomolecules, including proteins, peptides, and small molecule drugs. In the context of targeted drug delivery, this compound can be envisioned as a key component of a linker system, connecting a targeting ligand (such as an antibody) to a therapeutic payload.[3][4] The indoline core itself may also contribute to the overall physicochemical properties of the resulting conjugate.
These application notes provide a comprehensive overview of the proposed use of this compound in constructing targeted drug delivery systems, specifically focusing on antibody-drug conjugates (ADCs). Detailed protocols for the synthesis of a drug-linker conjugate and its subsequent attachment to a monoclonal antibody are provided, along with methods for characterization.
I. Principle of Application in Targeted Drug Delivery
The central principle behind using this compound is its ability to act as a reactive handle for covalent modification of molecules containing amine groups. In a targeted drug delivery paradigm, this compound can be utilized to create a stable linker between a targeting moiety and a cytotoxic agent. The resulting conjugate is designed to selectively bind to and enter target cells (e.g., cancer cells), leading to the localized release and action of the therapeutic payload.[5]
The proposed workflow involves a multi-step process:
-
Drug-Linker Synthesis: The sulfonyl chloride group of this compound is reacted with an amine-containing cytotoxic drug. This reaction forms a stable sulfonamide bond, creating a "drug-linker" intermediate.
-
Modification of the Targeting Ligand: A targeting antibody is prepared for conjugation. A common method involves the reduction of interchain disulfide bonds to generate reactive thiol groups.[][7]
-
Conjugation: The drug-linker intermediate, which would need to be further functionalized with a thiol-reactive group (e.g., a maleimide), is then conjugated to the reduced antibody.
-
Purification and Characterization: The resulting antibody-drug conjugate (ADC) is purified to remove unreacted components and characterized to determine key parameters such as the drug-to-antibody ratio (DAR).
II. Experimental Protocols
Protocol 1: Synthesis of a Drug-Linker Intermediate
This protocol describes the synthesis of a hypothetical drug-linker intermediate where this compound is conjugated to an amine-containing drug payload (e.g., a derivative of monomethyl auristatin E, MMAE, with a free amine).
Materials:
-
This compound (CAS: 841275-78-3)[8]
-
Amine-containing drug payload (e.g., H₂N-PEG₄-MMAE)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system for reaction monitoring
Procedure:
-
Dissolve the amine-containing drug payload (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add triethylamine (1.2 eq) to the solution. This will act as a base to neutralize the HCl generated during the reaction.
-
In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Cool the drug solution to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the drug solution dropwise over 15-20 minutes with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to obtain the pure drug-linker intermediate.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the synthesized drug-linker (assuming it has been further modified to include a maleimide group) to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized drug-linker from Protocol 1 (pre-dissolved in DMSO)
-
N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) system
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.
-
Add a 2-4 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[9]
-
-
Conjugation:
-
Add the maleimide-functionalized drug-linker solution to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the drug-linker to the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[9]
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) system equilibrated with PBS.[9]
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[9]
-
III. Data Presentation
The following tables represent hypothetical data that could be obtained from the experiments described above.
Table 1: Synthesis of Drug-Linker Intermediate
| Parameter | Value |
| Starting Material (Drug) | 100 mg |
| Starting Material (Sulfonyl Chloride) | 45 mg |
| Reaction Yield (Crude) | 125 mg |
| Yield after Purification | 98 mg (75%) |
| Purity (by HPLC) | >98% |
| Molecular Weight (Expected) | 875.5 g/mol |
| Molecular Weight (Observed by MS) | 875.4 m/z [M+H]⁺ |
Table 2: Characterization of the Antibody-Drug Conjugate
| Parameter | Value |
| Antibody Concentration | 2.5 mg/mL |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Percentage of Unconjugated Antibody | < 5% |
| Aggregation (by SEC) | < 2% |
| In Vitro Cytotoxicity (IC₅₀ on BT-474 cells) | 0.5 nM |
IV. Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for ADC synthesis.
Caption: Generalized ADC mechanism of action.
References
- 1. d-nb.info [d-nb.info]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smart linkers in polymer-drug conjugates for tumor-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. 1-acetyl-2-methylindoline-5-sulphonyl Chloride - Cas No: 841275-78-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Bioactive Compound Libraries from 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of a library of bioactive compounds derived from 1-Acetyl-2-methylindoline-5-sulfonyl chloride. The primary focus is on the generation of N-substituted sulfonamides and their potential as inhibitors of cancer-related carbonic anhydrases.
Introduction
This compound is a versatile chemical scaffold for the creation of diverse compound libraries. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, allowing for the straightforward synthesis of a wide array of sulfonamide derivatives. Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Libraries of novel sulfonamides are, therefore, of significant interest in drug discovery and lead optimization.
This application note specifically explores the synthesis of a library of N-substituted 1-acetyl-2-methylindoline-5-sulfonamides and their evaluation as inhibitors of carbonic anhydrase (CA) isoforms IX and XII. These tumor-associated CAs are key regulators of pH in the tumor microenvironment and are implicated in cancer progression, invasion, and metastasis, making them attractive therapeutic targets.[2][3][4]
Data Presentation
The following tables summarize the inhibitory activity of a library of 1-acylindoline-5-sulfonamides against human carbonic anhydrase isoforms IX and XII, as well as their antiproliferative activity against the MCF7 breast cancer cell line. While the core scaffold in the cited study is 1-acylindoline-5-sulfonamide, the data provides a strong rationale for the synthesis of analogous libraries from this compound.
Table 1: Inhibitory Activity of 1-Acylindoline-5-sulfonamides against hCA IX and hCA XII
| Compound ID | R Group | Kᵢ (hCA IX) (nM) | Kᵢ (hCA XII) (nM) |
| 4a | Methyl | 132.8 | 41.3 |
| 4d | Propyl | 145.2 | 89.7 |
| 4g | 4-Chlorophenyl | 158.5 | 105.6 |
| 4h | 3,4-Dichlorophenyl | 162.1 | 112.4 |
| 4f | Phenyl | 140.1 | 68.3 |
Data adapted from "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance". Note: The original study used 1-acylindoline-5-sulfonamides; these values are presented as representative data for the potential of the indoline sulfonamide scaffold.[4]
Table 2: Antiproliferative Activity of Selected 1-Acylindoline-5-sulfonamides against MCF7 Cancer Cell Line
| Compound ID | IC₅₀ (µM) (Normoxia) | IC₅₀ (µM) (Hypoxia) |
| 4e | >100 | 25.4 |
| 4f | 12.9 | 12.9 |
Data adapted from "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance".[5]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 1-Acetyl-2-methylindoline-5-sulfonamides
This protocol describes the reaction of this compound with a diverse library of primary and secondary amines to generate the corresponding sulfonamides.
Materials:
-
This compound
-
A library of primary and secondary amines (e.g., alkylamines, anilines, heterocyclic amines)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Triethylamine (TEA) or pyridine as a base
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide derivative.
Characterization:
The synthesized sulfonamides should be characterized using standard analytical techniques:[1][2]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the final products.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).
Protocol 2: High-Throughput Screening for Carbonic Anhydrase Inhibition
This protocol outlines a high-throughput screening assay to evaluate the inhibitory activity of the synthesized compound library against CA IX and CA XII. A stopped-flow, esterase-based assay is a common method.
Materials:
-
Recombinant human CA IX and CA XII enzymes
-
4-Nitrophenyl acetate (NPA) as a substrate
-
HEPES buffer (pH 7.4)
-
96-well or 384-well microplates
-
A plate reader capable of measuring absorbance at 400 nm
-
Synthesized compound library dissolved in DMSO
Procedure:
-
Prepare a stock solution of each compound from the library in DMSO (e.g., 10 mM).
-
In the wells of a microplate, add the appropriate volume of HEPES buffer.
-
Add the CA enzyme to each well (except for the negative control wells).
-
Add the test compounds at various concentrations to the wells. Include a positive control inhibitor (e.g., acetazolamide) and a DMSO vehicle control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the NPA substrate to all wells.
-
Immediately measure the change in absorbance at 400 nm over time using a plate reader. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound at each concentration.
-
For active compounds, perform dose-response experiments to determine the IC₅₀ and Kᵢ values.
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase IX and XII in Cancer
Caption: CAIX/XII signaling in cancer and the point of inhibition.
Experimental Workflow for Library Synthesis and Screening
Caption: Workflow for bioactive library synthesis and screening.
References
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a key intermediate in various synthetic processes. The following protocols for Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and in-situ Fourier Transform Infrared (FTIR) spectroscopy are designed to enable accurate tracking of reaction progress, determination of reaction endpoints, and identification of potential byproducts.
UPLC-MS Method for High-Resolution Monitoring
UPLC-MS is a highly sensitive and specific technique for monitoring the consumption of this compound and the formation of products. This method is particularly useful for complex reaction mixtures and for confirming the molecular weight of key species.
Quantitative Data Summary
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
| Expected [M+H]⁺ | 274.03 |
| Expected Retention Time | ~2.8 min |
| Example Product | N-benzyl-1-acetyl-2-methylindoline-5-sulfonamide |
| Molecular Formula | C₁₈H₂₀N₂O₃S |
| Molecular Weight | 344.43 g/mol |
| Expected [M+H]⁺ | 345.12 |
| Expected Retention Time | ~3.5 min |
Experimental Protocol
1. Instrumentation:
-
UPLC system coupled with a single quadrupole or tandem mass spectrometer.
-
Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Type: Full Scan or Selected Ion Monitoring (SIM).
-
Scan Range (Full Scan): m/z 100-500.
-
SIM Ions: m/z 274.03 for the starting material and m/z 345.12 for the example product.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
4. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot 1:1000 in a mixture of 50:50 acetonitrile:water.
-
Vortex the diluted sample.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
5. Data Analysis:
-
Monitor the decrease in the peak area of the reactant (m/z 274.03) and the increase in the peak area of the product over time.
-
Calculate the percentage conversion based on the relative peak areas.
HPLC-UV Method for Routine Reaction Monitoring
For routine analysis where high sensitivity is not paramount, HPLC-UV offers a robust and reliable method for tracking reaction progress.
Quantitative Data Summary
| Parameter | Value |
| Compound Name | This compound |
| Expected Retention Time | ~4.2 min |
| Example Product | N-benzyl-1-acetyl-2-methylindoline-5-sulfonamide |
| Expected Retention Time | ~5.1 min |
| UV Detection Wavelength | 254 nm |
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
3. Sample Preparation:
-
Follow the same procedure as for the UPLC-MS method (quenching and dilution).
4. Data Analysis:
-
Track the decrease in the peak area of the starting material and the increase in the product peak area at their respective retention times.
-
Determine the reaction completion when the peak for the starting material is no longer observed.
In-situ FTIR (ReactIR) for Real-Time Analysis
In-situ FTIR spectroscopy provides continuous, real-time data on the concentration of reactants and products without the need for sampling. This technique is ideal for understanding reaction kinetics and mechanisms.
Experimental Protocol
1. Instrumentation:
-
FTIR spectrometer equipped with an in-situ probe (e.g., DiComp or SiComp).
2. Data Acquisition:
-
Spectral Range: 1800 - 900 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scan Time: Collect a spectrum every 1 to 2 minutes throughout the reaction.
-
Background: Collect a background spectrum of the reaction solvent and any reagents present before initiating the reaction.
3. Expected Spectral Changes:
-
Reactant Consumption: Monitor the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride group, typically around 1370 cm⁻¹ and 1180 cm⁻¹.
-
Product Formation: Observe the appearance of new bands corresponding to the sulfonamide product. For example, the S=O stretching bands of a sulfonamide typically appear around 1330 cm⁻¹ and 1160 cm⁻¹, and N-H stretching or bending vibrations may also be visible depending on the product structure.
4. Data Analysis:
-
Use the accompanying software to generate concentration-time profiles for the key reactants and products by selecting characteristic absorption bands.
-
Analyze these profiles to determine reaction rates, identify intermediates, and determine the reaction endpoint.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for monitoring a reaction involving this compound using the analytical methods described above.
Caption: Workflow for reaction monitoring of this compound.
Troubleshooting & Optimization
Overcoming solubility issues of 1-Acetyl-2-methylindoline-5-sulfonyl chloride in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility challenges with 1-Acetyl-2-methylindoline-5-sulfonyl chloride in aqueous buffers.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in dissolving this compound in aqueous buffers?
This compound, like many sulfonyl chlorides, presents two main challenges in aqueous media:
-
Poor Aqueous Solubility: Aryl sulfonyl chlorides are generally characterized by low solubility in water.[1][2] This intrinsic property can make it difficult to achieve desired concentrations for experiments.
-
Hydrolysis: The sulfonyl chloride functional group is susceptible to hydrolysis in the presence of water, which converts it to the corresponding sulfonic acid.[3][4][5][6] This reaction is often accelerated at higher pH and temperatures. The rate of hydrolysis can be significant, potentially altering the concentration of the active compound over the course of an experiment.
2. What are the initial steps to take when preparing a solution of this compound?
Given the compound's reactivity, it is crucial to start with a concentrated stock solution in a dry, water-miscible organic solvent before performing a final dilution in the aqueous buffer. This minimizes the compound's direct exposure to a large volume of water in its solid form.
Recommended Organic Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
-
Acetone
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
If you are observing poor solubility, consider the following strategies, starting with the simplest and most common approaches.
Strategy 1: Utilizing Organic Co-solvents
This is the most direct method to improve the solubility of poorly soluble compounds.[7][8]
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer of choice. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Determine Maximum Tolerated Co-solvent Concentration: Systematically vary the final concentration of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v). Many biological assays can tolerate low percentages of DMSO.
-
Observe and Quantify: Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the experimental temperature. If possible, quantify the dissolved compound using HPLC.
Table 1: Hypothetical Co-solvent Screen for this compound
| Final Co-solvent (DMSO) Conc. (v/v) | Target Compound Conc. (µM) | Observation (at 1 hour) |
| 0.5% | 100 | Clear Solution |
| 1% | 100 | Clear Solution |
| 2% | 100 | Clear Solution |
| 5% | 100 | Clear Solution |
| 0.5% | 200 | Precipitation |
| 1% | 200 | Clear Solution |
This table illustrates a potential outcome and should be determined experimentally.
Strategy 2: pH Adjustment
The solubility of compounds with ionizable groups can be significantly influenced by pH.[9] While the sulfonyl chloride itself is not ionizable, its hydrolysis product (sulfonic acid) is. The overall stability and solubility can be pH-dependent.
Experimental Protocol: pH Screening
-
Prepare a Stock Solution: Use a stock solution in a minimal amount of organic co-solvent as described above.
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.5).
-
Dilute and Observe: Dilute the stock solution into each buffer to the desired final concentration.
-
Assess Solubility and Stability: Monitor for precipitation over time. It is also crucial to quantify the amount of remaining this compound at each pH to assess hydrolysis/stability. Use a time-course experiment (e.g., T=0, 1h, 4h, 24h) analyzed by HPLC.
Table 2: Hypothetical pH-Dependent Solubility & Stability Profile
| Buffer pH | Target Concentration (µM) | % Compound Remaining (T=4h) |
| 5.0 (Citrate) | 50 | 95% |
| 6.0 (Phosphate) | 50 | 85% |
| 7.4 (Phosphate) | 50 | 60% |
| 8.5 (TRIS) | 50 | 25% |
This data is illustrative. Sulfonyl chlorides are generally more stable at lower pH.[3]
Strategy 3: Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles.[10] This is more common in formulation development.
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose non-ionic surfactants that are common in biological research, such as Tween® 20 or Pluronic® F-68.
-
Prepare Surfactant-Containing Buffers: Prepare your experimental buffer containing various concentrations of the surfactant (e.g., 0.01%, 0.1%, 0.5% w/v).
-
Test Solubility: Add the compound (ideally from a concentrated organic stock) to these buffers and observe for improved solubility.
-
Consider Assay Compatibility: Ensure the chosen surfactant and its concentration do not interfere with downstream experimental assays.
Issue 2: The compound appears to dissolve initially, but then precipitates out of solution over time.
This issue often points to compound instability (hydrolysis) or exceeding the thermodynamic solubility limit, leading to crystallization over time.
Troubleshooting Steps:
-
Confirm Hydrolysis: Use an analytical method like HPLC or LC-MS to analyze the composition of your solution over time. The appearance of a new, more polar peak is indicative of the sulfonic acid hydrolysis product.
-
Work at Lower Temperatures: If hydrolysis is confirmed, preparing solutions and running experiments on ice or at 4°C can significantly slow down the degradation rate.
-
Prepare Fresh Solutions: Due to its instability in aqueous solutions, always prepare fresh dilutions of this compound immediately before use. Do not store it in aqueous buffers.
-
Re-evaluate Co-solvent/pH: You may need a higher percentage of co-solvent or a more acidic buffer to maintain both solubility and stability over the duration of your experiment.
Visualizing Experimental Workflows
Workflow for Solubility Troubleshooting
The following diagram outlines a logical progression for addressing solubility issues.
Caption: A step-by-step decision tree for troubleshooting solubility.
Relationship between Hydrolysis and Solubility
This diagram illustrates the competing processes that occur when the compound is introduced to an aqueous environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Preventing hydrolysis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a complex organic compound used as a building block in the synthesis of various pharmaceutical agents. The sulfonyl chloride (-SO₂Cl) functional group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, converts the sulfonyl chloride into the corresponding sulfonic acid (-SO₃H), rendering it inactive for its intended subsequent reactions, such as sulfonamide formation.
Q2: What are the primary signs of hydrolysis in my reaction?
Hydrolysis of this compound can be identified by several observations:
-
Decreased Yield: A lower than expected yield of the desired product is a primary indicator.
-
Presence of Impurities: Analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or NMR may reveal the presence of the sulfonic acid byproduct.
-
pH Change: The hydrolysis reaction produces hydrochloric acid (HCl), which can lead to a decrease in the pH of the reaction mixture if not buffered.
Q3: How can I minimize exposure to atmospheric moisture?
Minimizing exposure to atmospheric moisture is critical. The following practices are recommended:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as dry nitrogen or argon.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.
-
Septa and Syringes: Use rubber septa on reaction vessels and transfer reagents using dry syringes or cannulas.
Q4: Which solvents are recommended for reactions with this compound?
The choice of solvent is crucial. Anhydrous (dry) aprotic solvents are highly recommended. Suitable options include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
1,4-Dioxane
It is essential to use solvents with very low water content (<50 ppm). Using freshly distilled or commercially available anhydrous solvents is best practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Significant hydrolysis of the starting material. | 1. Strict Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dried. Use an inert atmosphere (N₂ or Ar). 2. Low Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -20°C) to slow down the rate of hydrolysis. 3. Order of Addition: Add the sulfonyl chloride to the reaction mixture containing the nucleophile and base, rather than the other way around. |
| Formation of sulfonic acid byproduct | Presence of water in the reaction mixture. | 1. Solvent Purity: Use freshly opened or distilled anhydrous solvents. Consider passing the solvent through a column of activated alumina before use. 2. Reagent Purity: Ensure other reagents, particularly amines, are dry. Amines can be dried over KOH pellets. 3. Non-Aqueous Workup: If possible, utilize a non-aqueous workup procedure to isolate the product. |
| Inconsistent reaction outcomes | Variable amounts of moisture in different experimental setups. | 1. Standardized Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for setting up anhydrous reactions. 2. Glove Box/Bag: For highly sensitive reactions, consider performing the experiment in a glove box or glove bag to minimize atmospheric moisture exposure. |
Quantitative Data Summary
The following tables provide illustrative data on the effect of various reaction parameters on the yield of a typical sulfonamide formation reaction using this compound. Note: This data is representative and may vary based on the specific nucleophile and reaction conditions.
Table 1: Effect of Solvent on Product Yield
| Solvent | Water Content (ppm) | Reaction Temperature (°C) | Yield (%) |
| Dichloromethane (DCM) | < 50 | 0 | 92 |
| Tetrahydrofuran (THF) | < 50 | 0 | 88 |
| Acetonitrile (ACN) | < 50 | 0 | 85 |
| Dichloromethane (DCM) | > 200 | 0 | 45 |
| Tetrahydrofuran (THF) | > 200 | 0 | 38 |
Table 2: Effect of Temperature on Hydrolysis
| Reaction Temperature (°C) | Time (h) | Percent Hydrolysis (%) |
| 25 | 1 | ~15 |
| 0 | 1 | ~3 |
| -20 | 1 | < 1 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a sulfonamide, while minimizing hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Anhydrous base (e.g., triethylamine (TEA) or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, rubber septa, nitrogen or argon gas supply, and syringes.
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator over a drying agent.
-
Reaction Setup: Assemble the reaction apparatus under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
To the round-bottom flask, add the amine (1.0 eq.) and anhydrous DCM.
-
Add the anhydrous base (1.2 eq.) to the mixture and stir.
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0 eq.) in a separate flask with anhydrous DCM.
-
Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Mechanism of sulfonyl chloride hydrolysis.
Caption: Workflow for minimizing hydrolysis.
Caption: Factors influencing reaction outcome.
Side reactions of 1-Acetyl-2-methylindoline-5-sulfonyl chloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Acetyl-2-methylindoline-5-sulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during its use in experimental settings, particularly in the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be aware of when working with this compound?
A1: The most common and significant side reaction is the hydrolysis of the sulfonyl chloride group (-SO₂Cl) to the corresponding sulfonic acid (-SO₃H).[1][2][3] This occurs in the presence of water, including atmospheric moisture.
Q2: How can I visually identify if my sample of this compound has degraded?
A2: Pure this compound is expected to be a solid. Degradation through hydrolysis will produce the sulfonic acid, which may lead to a change in the physical appearance of the material, such as becoming sticky or clumpy. Significant decomposition might be observable, but the material should not be heated while water is present, as this can cause excessive decomposition.[4]
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To prevent hydrolysis, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is highly recommended for storage.
Q4: Can I use protic solvents like ethanol or methanol for my reaction with this compound?
A4: It is generally not recommended to use protic solvents such as alcohols. These can react with the sulfonyl chloride to form sulfonate esters as byproducts, which is a form of solvolysis.[1] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.
Q5: What type of base should I use for the reaction of this compound with an amine?
A5: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. These bases act as acid scavengers, neutralizing the HCl generated during the reaction without competing with the desired amine nucleophile.[5] The use of aqueous bases like sodium hydroxide should be carefully controlled as they can promote the hydrolysis of the sulfonyl chloride.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired sulfonamide product | 1. Hydrolysis of the starting sulfonyl chloride.[1][2][3] 2. Incomplete reaction. 3. Sub-optimal reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. 2. Monitor the reaction by TLC or LC-MS to confirm completion. Consider extending the reaction time. 3. Optimize the reaction temperature. Reactions are often started at 0°C and then allowed to warm to room temperature.[5] |
| Presence of a highly polar byproduct in analysis (e.g., TLC, LC-MS) | Formation of the corresponding sulfonic acid due to hydrolysis.[7] | 1. Minimize exposure of the starting material and reaction mixture to water. 2. Purify the crude product using column chromatography to separate the polar sulfonic acid byproduct. A mild aqueous basic wash during workup can also remove the acidic impurity. |
| Reaction fails to proceed or is very slow | 1. Poor quality or degraded starting sulfonyl chloride. 2. Insufficient amount of base. 3. Sterically hindered amine. | 1. Use a fresh or properly stored batch of this compound. 2. Use at least one equivalent of base for a primary amine or two for an amine salt. 3. For sterically hindered amines, consider using a more forcing reaction condition, such as gentle heating, or a different coupling reagent if the reaction remains sluggish. |
| Formation of multiple unidentified byproducts | Potential reaction with the acetyl group or the indoline ring under harsh conditions. | 1. Avoid excessively high temperatures or prolonged reaction times. 2. Ensure the use of a non-nucleophilic base to avoid side reactions with the acetyl group. |
Quantitative Data Summary
The following table presents representative data for the synthesis of a sulfonamide from an aryl sulfonyl chloride and a primary amine. Note that these are typical values and actual results may vary depending on the specific substrates and reaction conditions.
| Reaction Conditions | Yield of Sulfonamide (%) | Purity of Sulfonamide (%) | Observed Side Products (%) |
| Anhydrous DCM, Triethylamine, 0°C to RT, 4h | 85-95 | >98 | <2 (Sulfonic acid) |
| THF with 5% water, Triethylamine, RT, 4h | 50-60 | ~90 | 10-15 (Sulfonic acid) |
| Anhydrous DCM, no base, RT, 4h | <10 | - | Primarily unreacted starting materials and sulfonic acid |
Experimental Protocols
Key Experiment: Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM (or THF).
-
Cool the solution to 0°C using an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DCM (or THF).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Visualizations
Caption: Main reaction pathway versus the hydrolysis side reaction.
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Purification strategies for products synthesized from 1-Acetyl-2-methylindoline-5-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the purification of products synthesized from 1-acetyl-2-methylindoline-5-sulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form a sulfonamide from this compound is complete, but I'm seeing a significant amount of a water-soluble impurity after workup. What is this and how can I remove it?
A1: The most likely water-soluble impurity is the sulfonic acid, formed by the hydrolysis of the starting sulfonyl chloride.[1] This can happen if there is moisture in your reaction solvent or reagents.
Troubleshooting Steps:
-
Prevention: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Removal: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the acidic sulfonic acid, making it more soluble in the aqueous layer. Follow this with a brine wash to remove residual water from the organic layer.
Q2: I'm struggling to get my synthesized sulfonamide to crystallize. What solvents should I try for recrystallization?
A2: The choice of solvent is critical for successful recrystallization.[1] For sulfonamides derived from this compound, the polarity will be influenced by the amine you've used. A good starting point is to screen common solvents.
Recommended Solvents:
-
Single Solvents: Ethanol, methanol, and ethyl acetate are often good choices for crystallizing sulfonamides.[1]
-
Solvent/Anti-Solvent Systems: If single solvents don't work, try dissolving your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding an anti-solvent (e.g., hexanes or heptane) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.
A general recrystallization protocol involves dissolving the impure solid in a minimal amount of hot solvent and then allowing it to cool slowly.[2] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[2]
Q3: My crude product is an oil and won't solidify. How can I purify it?
A3: Oily products are common and can often be purified using column chromatography. The polarity of the eluent will depend on the specific sulfonamide you have synthesized.
General Guidance for Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.
-
Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can determine the optimal solvent ratio using thin-layer chromatography (TLC). A good Rf value for separation is typically between 0.2 and 0.4.
Q4: I am observing low yields in my sulfonamide synthesis. What are the potential causes and how can I improve the yield?
A4: Low yields can stem from several factors. Here are some common causes and solutions[1]:
-
Poor Quality of Sulfonyl Chloride: Ensure the this compound is pure and dry, as sulfonyl chlorides are sensitive to moisture and can hydrolyze.[1]
-
Low Nucleophilicity of the Amine: For weakly nucleophilic amines, consider using a stronger base or a catalyst to enhance reactivity.[1]
-
Steric Hindrance: If either the sulfonyl chloride or the amine is sterically hindered, the reaction rate may be reduced. Increasing the reaction temperature or time may help, but be mindful of potential side reactions.[1]
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider adding more reagent or extending the reaction time.[1]
Experimental Protocols
Protocol 1: General Workup Procedure for Sulfonamide Synthesis
-
Once the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by adding deionized water.
-
If the reaction was run in a water-miscible solvent (e.g., acetonitrile, THF), remove the solvent under reduced pressure.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[3]
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization of a Sulfonamide Derivative
-
Place the crude sulfonamide product in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved.[2]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath to induce crystallization.[2]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Column Chromatography Purification
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with an appropriate mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Guide for Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | Product is too soluble in the chosen solvent. | Try a less polar solvent or a solvent/anti-solvent system. |
| Oily Product | Product has a low melting point or contains impurities. | Purify by column chromatography. |
| Multiple Spots on TLC of "Pure" Product | Co-eluting impurities. | Try a different solvent system for chromatography or a different purification technique like recrystallization. |
| Product Degradation During Purification | Product is unstable to silica gel or acidic/basic conditions. | Use neutral alumina for chromatography or avoid harsh pH during workup. |
Table 2: Example Solvent Systems for Column Chromatography
| Product Polarity | Example Amine Reactant | Recommended Starting Solvent System (Hexane:Ethyl Acetate) | Expected Rf |
| Low | Di-n-propylamine | 90:10 | 0.35 |
| Medium | Morpholine | 70:30 | 0.30 |
| High | 4-Aminophenol | 50:50 | 0.25 |
Visualizations
Caption: General workflow for the purification of sulfonamide products.
Caption: Decision tree for troubleshooting common purification problems.
References
Dealing with the reactivity of the sulfonyl chloride group with other functional groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyl chlorides. The inherent reactivity of the sulfonyl chloride group presents unique challenges in complex molecule synthesis. This guide offers practical solutions to common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving sulfonyl chlorides.
Question: My reaction is resulting in a low yield of the desired sulfonamide/sulfonate ester, with a significant amount of starting material unreacted. What are the possible causes and solutions?
Answer:
Several factors can contribute to low conversion in sulfonylation reactions. A systematic approach to troubleshooting is recommended.
-
Insufficient Reagent Activity: The sulfonyl chloride may have degraded due to improper storage. They are sensitive to moisture and should be stored in a desiccator. Consider using a freshly opened bottle or purifying the existing stock.
-
Inadequate Base: The choice and amount of base are critical. The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl, which must be neutralized.[1][2] If the base is not strong enough or is present in insufficient quantity, the reaction mixture will become acidic, protonating the nucleophile and halting the reaction.
-
Solution: Ensure at least one equivalent of a suitable base is used. For less reactive amines or alcohols, a stronger, non-nucleophilic base or an excess of a weaker base like pyridine may be necessary. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.[3]
-
-
Steric Hindrance: Highly hindered sulfonyl chlorides or nucleophiles (alcohols/amines) can significantly slow down the reaction rate.[4]
-
Solution: Increase the reaction temperature and/or reaction time. The use of a more potent catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts can also accelerate the reaction.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that dissolves all reactants. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Gentle heating may be required to achieve complete dissolution.
-
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the chemoselectivity for the desired functional group?
Answer:
The high electrophilicity of sulfonyl chlorides makes them reactive towards various nucleophilic functional groups, which can lead to a lack of chemoselectivity.[5][6]
-
Competitive Reactions with Other Nucleophiles: If your starting material contains multiple nucleophilic sites (e.g., both an amine and an alcohol), the sulfonyl chloride may react with both. Amines are generally more nucleophilic than alcohols and will react preferentially. However, if the alcohol is significantly more accessible or present in a higher concentration, a mixture of products can be obtained.
-
Solution:
-
Employ Protecting Groups: Protect the more reactive functional group before introducing the sulfonyl chloride. For example, an amine can be protected as a carbamate (e.g., Boc or Cbz), which is unreactive towards sulfonyl chlorides.[7][8] Alcohols can be protected as silyl ethers.[9][10]
-
Control Reaction Conditions: Running the reaction at a lower temperature can sometimes enhance selectivity towards the more reactive functional group.
-
-
-
Reaction with Water (Hydrolysis): Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid.[11] This is a common side reaction if the reaction is not performed under anhydrous conditions.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Question: My sulfonyl chloride appears to be decomposing upon storage or during the reaction. What are the stability issues and how can I mitigate them?
Answer:
Sulfonyl chlorides are susceptible to degradation, which can impact reaction outcomes.
-
Hydrolysis: As mentioned, moisture is the primary cause of decomposition, leading to the formation of sulfonic acid.[11][12]
-
Solution: Store sulfonyl chlorides in a tightly sealed container in a desiccator. Handle them quickly in a dry environment.
-
-
Thermal Instability: Some sulfonyl chlorides can decompose at elevated temperatures.[12]
-
Solution: Check the stability data for the specific sulfonyl chloride being used. If it is thermally labile, perform reactions at lower temperatures and consider purification methods that do not involve high heat, such as precipitation or column chromatography at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of sulfonyl chlorides with common functional groups?
A1: The general order of reactivity is as follows: Primary Amines > Secondary Amines > Alcohols ≈ Phenols > Water > Thiols. Tertiary amines do not react to form stable sulfonamides as they lack a proton on the nitrogen to be removed.[1]
Q2: How can I protect an amine functional group from reacting with a sulfonyl chloride?
A2: Amines can be effectively protected by converting them into sulfonamides, which are generally stable to a wide range of reaction conditions.[2] Common sulfonyl protecting groups for amines include tosyl (Ts), mesyl (Ms), and 2-nitrobenzenesulfonyl (Ns).[2][7] The choice of protecting group depends on the required stability and the conditions for its subsequent removal.[7]
Q3: Is it possible for a sulfonyl chloride to react with a carboxylic acid?
A3: Direct reaction between a sulfonyl chloride and a carboxylic acid to form a mixed anhydride is not a common or high-yielding reaction under standard sulfonylation conditions. However, under specific conditions, such as with sulfuryl chloride and actinic light, reactions can occur.[13] In the context of typical organic synthesis, other nucleophiles present will be far more reactive. If a reaction between a carboxylic acid and a sulfonyl chloride is desired, specific activating agents are generally required. More recently, methods have been developed for the conversion of aromatic carboxylic acids to sulfonyl chlorides.[14]
Q4: Can sulfonyl chlorides react with alkenes or alkynes?
A4: Yes, under certain conditions, sulfonyl chlorides can undergo addition reactions with alkenes and alkynes. These reactions often proceed via a radical mechanism and can be initiated by light (photoredox catalysis) or transition metal catalysts.[15][16][17] This can lead to the formation of vinyl sulfones or other sulfonylated products.[18][19]
Q5: What is the role of pyridine when used in reactions with sulfonyl chlorides?
A5: Pyridine serves two main purposes in these reactions:
-
Base: It acts as a base to neutralize the HCl generated during the reaction.[2]
-
Nucleophilic Catalyst: It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is then more readily attacked by the alcohol or amine nucleophile, thus catalyzing the reaction.
Data Summary
The choice of protecting group for an amine is crucial for successful multi-step synthesis. The following table summarizes the characteristics of common sulfonyl protecting groups for amines.
| Protecting Group | Abbreviation | Sulfonyl Chloride Reagent | Stability | Deprotection Conditions |
| Methanesulfonyl | Ms | Methanesulfonyl chloride | Stable to acidic and basic conditions | Reductive cleavage (e.g., Mg/MeOH)[2] |
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride | Stable to acidic and basic conditions | Reductive cleavage (e.g., Mg/MeOH, Na/NH₃)[2][8] |
| 2-Nitrobenzenesulfonyl | Ns | 2-Nitrobenzenesulfonyl chloride | Stable to acidic and basic conditions | Nucleophilic cleavage with a thiol (e.g., thiophenol and K₂CO₃)[2] |
Key Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Amine
-
Dissolve the amine (1.0 equiv.) in an anhydrous solvent (e.g., DCM, THF) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine, 1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 equiv.) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Protection of an Alcohol as a Tosylate
-
Dissolve the alcohol (1.0 equiv.) in anhydrous pyridine or DCM in a round-bottom flask with a magnetic stir bar under an inert atmosphere. If using DCM, add DMAP (0.1 equiv.) and triethylamine (1.5 equiv.).
-
Cool the reaction mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting tosylate by flash column chromatography or recrystallization.
Visual Guides
Reaction Pathways
Caption: Primary reaction pathways of sulfonyl chlorides with common nucleophiles.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding sulfonylation reactions.
Amine Protection Strategy
Caption: A generalized workflow for the use of an amine protecting group strategy.
References
- 1. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 12. zauxigroup.com [zauxigroup.com]
- 13. US2383320A - Reaction of saturated aliphatic carboxylic acids with sulphuryl chloride and products thereof - Google Patents [patents.google.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Direct halosulfonylation of alkynes: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03443J [pubs.rsc.org]
- 18. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Fluorescent Probes Derived from 1-Acetyl-2-methylindoline-5-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of fluorescent probes derived from 1-Acetyl-2-methylindoline-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of indoline-based fluorescent probes?
A1: The stability of indoline-based fluorescent probes is primarily influenced by photobleaching (fading of the fluorophore upon light exposure), pH of the experimental medium, and the presence of reactive oxygen species.[1][2] Indoline dyes, like many organic fluorophores, are susceptible to photochemical degradation, which can be accelerated by high-intensity light and the presence of oxygen.[3][4]
Q2: How does pH affect the fluorescence of probes derived from sulfonyl chlorides?
A2: The fluorescence of probes with a sulfonamide linkage can be pH-sensitive. The sulfonamide group's ionization state can change with pH, potentially altering the electronic structure of the fluorophore and thus its fluorescence properties.[5][6][7] For some sulfonamide-based compounds, solubility and degradation rates are also pH-dependent.[5][7][8] It is crucial to maintain a stable and optimal pH during experiments to ensure consistent fluorescence output.
Q3: What causes photobleaching and how can it be minimized?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[3][9] It often involves the transition of the fluorophore to a reactive triplet state, which can then react with molecular oxygen to generate reactive oxygen species that damage the fluorophore.[2][4] To minimize photobleaching, one can:
-
Reduce the intensity and duration of the excitation light.[3]
-
Use antifade reagents in the mounting medium.
-
Work in an oxygen-depleted environment when possible.[2]
-
Choose fluorophores with higher photostability, if options are available.[3]
Q4: What are the common issues encountered during protein labeling with sulfonyl chloride reagents?
A4: Common issues include low labeling efficiency, protein precipitation, and non-specific binding.[10] Low efficiency can result from the hydrolysis of the sulfonyl chloride group in aqueous solutions, incorrect pH, or the presence of competing nucleophiles in the buffer (e.g., Tris buffer).[11][12] Protein precipitation may occur if the labeling reaction alters the protein's surface charge and solubility.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution(s) |
| Probe Degradation | Prepare fresh probe solutions before each experiment. Store stock solutions in a dark, dry environment, and avoid repeated freeze-thaw cycles. |
| Inefficient Labeling | Optimize the labeling reaction pH (typically 8.5-9.5 for sulfonyl chlorides).[13][14] Ensure the absence of primary amine-containing buffers like Tris. Use a sufficient molar excess of the probe to the target molecule.[10] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of your specific indoline-derived probe. |
| Photobleaching | Reduce laser power and exposure time during imaging.[3] Use an antifade mounting medium. Image samples promptly after preparation. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution(s) |
| Excess Unbound Probe | Ensure thorough washing steps after the labeling/staining procedure to remove all unbound probe. Consider using size-exclusion chromatography or dialysis to purify labeled proteins. |
| Non-specific Binding | Include blocking agents (e.g., BSA) in your buffers. Optimize the probe concentration; higher concentrations can lead to increased non-specific binding. |
| Autofluorescence | Image a control sample (unlabeled cells/tissue) to assess the level of autofluorescence. If significant, consider using a probe that excites and emits at longer wavelengths (red or far-red) to minimize overlap with autofluorescence. |
Problem 3: Probe Instability and Signal Fading During Time-Lapse Imaging
| Possible Cause | Recommended Solution(s) |
| Photobleaching | Minimize the total light exposure by reducing the frame rate and using the lowest possible excitation intensity that provides an adequate signal.[3] |
| Environmental Sensitivity | Monitor and control the pH and temperature of the imaging medium, as fluctuations can affect probe stability and fluorescence.[5][6] |
| Reactive Oxygen Species | Add an oxygen scavenging system (e.g., glucose oxidase/catalase) to the imaging medium to reduce the formation of damaging reactive oxygen species.[2] |
Quantitative Data Summary
| Parameter | Indoline Dye D205 | General Indoline Dyes | Reference |
| Fluorescence Lifetime | ~1.1 ns (in ethanol) | > 0.8 ns (in chloroform) is desirable for efficient dyes | [15][16][17] |
| Fluorescence Quantum Yield | Varies with solvent polarity | Can be high, but sensitive to environmental factors | [15] |
| pH Sensitivity | Anionic form formation in certain organic solvents | Sulfonamides show pH-dependent solubility and degradation | [15][5][7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., use phosphate or bicarbonate buffer) and at a pH of 8.5-9.5.
-
Probe Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: While gently vortexing the protein solution, add the dissolved probe dropwise to achieve a final molar excess of 10-20 fold over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted probe and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using their respective extinction coefficients.
Protocol 2: Live Cell Imaging with a Labeled Probe
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and grow to the desired confluency.
-
Probe Loading: Prepare a working solution of the fluorescently labeled probe in a serum-free cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Replace the cell culture medium with the probe-containing medium and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to remove the unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the indoline-derived probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Visualizations
Caption: Workflow for protein labeling.
Caption: Simplified photobleaching pathway.
References
- 1. Long-term stability of novel double rhodanine indoline dyes having one and two anchor carboxyl group(s) in dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 15. Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of fluorescence lifetimes for efficient indoline dyes in dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Managing the safe handling and storage of 1-Acetyl-2-methylindoline-5-sulfonyl chloride
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-Acetyl-2-methylindoline-5-sulfonyl chloride. Adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and is harmful if swallowed or inhaled.[1][2] A significant hazard is its violent reaction with water, which can liberate toxic gases.[1][3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive suite of PPE is required. This includes chemical-resistant gloves, a flame-retardant and antistatic protective lab coat, and eye and face protection, such as a face shield and safety glasses.[3][4] For situations with potential for aerosol or dust generation, a NIOSH-approved respirator is necessary.[4]
Q3: What are the optimal storage conditions for this compound?
A3: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[1][3] Some suppliers recommend refrigerated storage at temperatures as low as -10°C.[4] It is crucial to prevent any contact with water during storage.[3] The storage area should be secure and accessible only to authorized personnel.[1]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with water, strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents.[1] Contact with these substances can lead to vigorous and hazardous reactions.
Q5: What should I do in case of accidental skin or eye contact?
A5: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water.[1][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][3] In both instances, seek immediate medical attention.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solid material appears clumped or discolored. | Moisture exposure leading to hydrolysis. | Do not use the material as its integrity may be compromised. Dispose of it according to your institution's hazardous waste guidelines. Ensure storage containers are properly sealed and stored in a desiccator if necessary. |
| A strong, acrid odor is detected upon opening the container. | Decomposition of the sulfonyl chloride, potentially due to moisture or heat. | Handle the material in a well-ventilated fume hood. If the odor is overwhelming, evacuate the immediate area and consult with your institution's environmental health and safety office. |
| Unexpectedly vigorous reaction or fuming during an experiment. | Contamination of glassware or reagents with water or other incompatible materials. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Review the list of incompatible materials before setting up the reaction. |
| Difficulty in achieving complete dissolution in a non-polar organic solvent. | The compound may have limited solubility in certain non-polar solvents. | Gently warm the mixture if the solvent's properties permit. Consider using a more polar aprotic solvent, ensuring it is anhydrous and compatible with the reaction conditions. |
Data and Properties
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃S |
| Molecular Weight | 273.74 g/mol |
| Appearance | Solid (form may vary) |
| Boiling Point | 143-145 °C |
Summary of Safety Information
| Hazard | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |
| Reaction with Water | EUH014 | Reacts violently with water.[3] |
Experimental Protocols
General Protocol for Handling and Dispensing
-
Preparation: Before handling the compound, ensure the designated workspace (preferably a certified chemical fume hood) is clean and free of incompatible materials. Assemble all necessary equipment, including dry glassware, spatulas, and weighing instruments.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.
-
Inert Atmosphere (Recommended): If the experiment is sensitive to moisture, consider performing manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Dispensing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture. Open the container in the fume hood. Use a clean, dry spatula to dispense the required amount of the solid.
-
Container Sealing: Tightly reseal the container immediately after dispensing to minimize exposure to air and moisture.
-
Cleaning: Clean any spills in the work area promptly. Decontaminate spatulas and other equipment after use.
-
Waste Disposal: Dispose of contaminated materials and excess compound in a designated, sealed hazardous waste container according to institutional and local regulations.
-
Post-Handling: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Visual Guides
References
Validation & Comparative
Navigating the Landscape of Protein Quantitation: A Comparative Guide to Amine-Reactive Labeling Reagents for Mass Spectrometry
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the selection of an appropriate labeling reagent is a critical decision that profoundly impacts experimental outcomes. While a multitude of labeling strategies exist, this guide focuses on amine-reactive chemical labels, which are widely used for their ability to covalently tag proteins and peptides for mass spectrometry (MS)-based analysis. This guide will provide an objective comparison of established labeling reagents, supported by experimental data and detailed protocols. It is important to note that a comprehensive search of scientific literature and chemical databases did not yield any published applications of 1-Acetyl-2-methylindoline-5-sulfonyl chloride as a protein labeling reagent for mass spectrometry analysis. Therefore, this guide will focus on well-documented and validated alternatives.
Introduction to Amine-Reactive Labeling
Chemical labeling strategies in quantitative proteomics involve the derivatization of proteins or peptides with tags that introduce a specific mass or reporter ion signature, enabling the relative or absolute quantification of protein abundance between different samples. Amine-reactive reagents are a cornerstone of this approach, primarily targeting the ε-amino group of lysine residues and the N-terminus of peptides. This widespread reactivity ensures that most peptides within a sample will be labeled, providing broad proteomic coverage.
The ideal amine-reactive labeling reagent possesses several key characteristics:
-
High Reactivity and Specificity: Efficiently and consistently labels primary amines under physiological conditions.
-
Quantitative Accuracy and Precision: Provides reliable and reproducible measurements of protein abundance changes.
-
Multiplexing Capability: Allows for the simultaneous analysis of multiple samples, reducing variability and increasing throughput.[1]
-
No Isotopic Effect on Chromatography: The light and heavy isotopic forms of the label should co-elute during liquid chromatography (LC) separation.
-
Robust Fragmentation: The tag should not interfere with peptide fragmentation during tandem mass spectrometry (MS/MS) and should generate clear reporter ions for isobaric tags.
Comparison of Leading Amine-Reactive Labeling Reagents
The most prominent and extensively validated amine-reactive labeling reagents for quantitative proteomics fall into two main categories: isobaric tags and isotopic labeling reagents.
Isobaric Labeling Reagents: TMT and iTRAQ
Isobaric tags, such as Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are structurally identical but contain different numbers of heavy isotopes in their reporter and balance portions.[2] This design results in labeled peptides having the same precursor mass in the initial MS scan (MS1). Upon fragmentation in the MS/MS scan, reporter ions with unique masses are released, and their intensities are used for relative quantification.[3]
| Feature | Tandem Mass Tag (TMT) | isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Multiplexing Capability | Up to 18-plex (TMTpro)[1] | 4-plex and 8-plex |
| Reporter Ion Masses | Varies with plex level (e.g., TMT10plex: 126-131 Da) | 4-plex: 114, 115, 116, 117 Da; 8-plex: 113-119, 121 Da |
| Reactive Group | NHS-ester | NHS-ester |
| Fragmentation Method | Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) | Collision-Induced Dissociation (CID) or HCD |
| Quantitative Accuracy | High precision and accuracy[4] | High precision and accuracy[3] |
| Cost | Generally higher, especially for higher plex reagents | Moderate |
Experimental Data Summary:
Studies comparing TMT and iTRAQ have demonstrated that both reagents provide excellent quantitative accuracy and precision.[3][4] A key advantage of TMT is its higher multiplexing capability, which allows for more complex experimental designs and the comparison of a larger number of conditions in a single MS run.[1] For instance, TMTpro enables the analysis of up to 18 samples simultaneously.[1] This increased throughput is particularly beneficial for large-scale studies in drug discovery and biomarker research.
Isotopic Labeling Reagents: Dimethyl Labeling
Stable Isotope Dimethyl Labeling (SIDL) is a cost-effective and straightforward chemical labeling method that introduces methyl groups to primary amines via reductive amination.[2] By using deuterated or ¹³C-labeled formaldehyde, a mass difference is introduced between samples, which can be quantified at the MS1 level by comparing the peak intensities of the light and heavy peptide pairs.
| Feature | Stable Isotope Dimethyl Labeling |
| Multiplexing Capability | Typically 2-plex or 3-plex |
| Mass Difference | 4 Da per primary amine (light vs. heavy) |
| Reactive Group | Formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) |
| Quantification Level | MS1 |
| Quantitative Accuracy | Good accuracy, but can be affected by co-eluting species |
| Cost | Low |
Experimental Data Summary:
Dimethyl labeling is a robust and economical method for quantitative proteomics. While its multiplexing capacity is lower than that of isobaric tags, its simplicity and low cost make it an attractive option for focused studies. The quantification at the MS1 level is straightforward, relying on the relative intensities of the isotopic envelopes of the labeled peptides.
Experimental Protocols
General Workflow for Chemical Labeling of Peptides
A typical workflow for chemical labeling-based quantitative proteomics involves several key steps, as illustrated in the diagram below.
Caption: General workflow for chemical labeling-based quantitative proteomics.
Detailed Protocol for TMT Labeling:
-
Protein Digestion: Proteins extracted from cells or tissues are reduced, alkylated, and digested with trypsin overnight at 37°C.
-
Peptide Quantification: The resulting peptide concentration is determined using a colorimetric assay (e.g., BCA assay).
-
TMT Reagent Reconstitution: TMT reagents are brought to room temperature and reconstituted in anhydrous acetonitrile.
-
Labeling Reaction: An equal amount of peptide from each sample is mixed with the corresponding TMT reagent and incubated for 1 hour at room temperature.
-
Quenching: The labeling reaction is quenched by adding hydroxylamine.
-
Sample Pooling: The labeled samples are combined into a single tube.
-
Peptide Cleanup: The pooled sample is desalted and concentrated using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: The labeled peptide mixture is analyzed by LC-MS/MS using an HCD fragmentation method to generate reporter ions for quantification.
Signaling Pathway Analysis using Quantitative Proteomics
Quantitative proteomics with amine-reactive labels is a powerful tool for elucidating signaling pathways. By comparing the proteomes of cells under different conditions (e.g., with and without a drug treatment), researchers can identify proteins whose abundance changes, providing insights into the affected pathways.
Caption: Workflow for signaling pathway analysis using quantitative proteomics.
Conclusion
The choice of an amine-reactive labeling reagent is a critical step in designing a quantitative proteomics experiment. While this compound is not a documented reagent for this application, researchers have a robust toolkit of established alternatives at their disposal. Isobaric tags like TMT and iTRAQ offer high multiplexing and accuracy, making them ideal for complex studies. For more focused or budget-conscious experiments, stable isotope dimethyl labeling provides a reliable and cost-effective solution. By carefully considering the experimental goals and the strengths of each method, researchers can confidently select the optimal labeling strategy to advance their understanding of complex biological systems.
References
Comparing the reactivity of 1-Acetyl-2-methylindoline-5-sulfonyl chloride with other sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, moieties prevalent in a vast array of therapeutic agents. This guide provides a comparative analysis of the reactivity of 1-Acetyl-2-methylindoline-5-sulfonyl chloride against other commonly utilized sulfonyl chlorides. The comparison is grounded in fundamental principles of organic chemistry, supported by available data for analogous structures, to provide a predictive framework for its application in research and development.
Understanding Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This is influenced by two main factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the sulfonyl group increase the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.
-
Steric Hindrance: Bulky substituents near the sulfonyl chloride group can impede the approach of a nucleophile, slowing down the reaction rate.
Relative Reactivity Profile
The 1-acetyl-2-methylindoline moiety's electronic influence on the 5-sulfonyl chloride group is a combination of the electron-donating character of the dialkylamino group (the indoline nitrogen) and the electron-withdrawing nature of the acetyl group. The nitrogen atom's lone pair can donate electron density to the aromatic ring through resonance, which would tend to decrease the electrophilicity of the sulfonyl sulfur. However, the acetyl group is electron-withdrawing, which will partially counteract this effect. The net electronic effect is likely to be slightly electron-donating compared to an unsubstituted benzene ring.
Sterically, the presence of the fused ring system and the methyl group at the 2-position of the indoline ring introduces some bulkiness, which could influence the approach of nucleophiles.
Based on these considerations, the following general reactivity trend can be proposed:
Methanesulfonyl chloride (MsCl) > Benzenesulfonyl chloride (BsCl) > this compound ≈ p-Toluenesulfonyl chloride (TsCl)
This predicted trend is based on the following rationale:
-
MsCl is highly reactive due to the lack of steric hindrance and the strong electron-withdrawing nature of the methyl group via induction.
-
BsCl serves as a baseline for aromatic sulfonyl chlorides.
-
This compound is expected to be slightly less reactive than BsCl due to the net electron-donating character of the substituted indoline ring.
-
TsCl is also less reactive than BsCl due to the electron-donating methyl group in the para position. The reactivity relative to this compound would depend on the precise balance of electronic and steric effects, but they are anticipated to be in a similar range.
Data Presentation
The following table summarizes the key characteristics and expected reactivity of this compound in comparison to other common sulfonyl chlorides.
| Sulfonyl Chloride | Structure | Key Features | Predicted Relative Reactivity |
| This compound | Fused heterocyclic ring; potential for both electron-donating (amine) and electron-withdrawing (acetyl) effects; moderate steric hindrance. | Moderate | |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Aliphatic; minimal steric hindrance; highly electrophilic sulfur. | High |
| p-Toluenesulfonyl chloride (TsCl) | Aromatic; electron-donating methyl group; moderate steric hindrance. | Moderate | |
| Benzenesulfonyl chloride (BsCl) | Aromatic; unsubstituted phenyl ring. | Moderate to High | |
| 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride) | Aromatic; multiple electron-donating methyl groups; significant steric hindrance. | Low | |
| 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) | Aromatic; strong electron-withdrawing nitro group. | Very High |
Experimental Protocols
A general experimental protocol for the synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is provided below. This can be adapted for use with this compound.
General Sulfonylation of a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of sulfonamides.
Potential Signaling Pathway Involvement
While this compound itself is a synthetic intermediate, the resulting sulfonamides bearing the indoline scaffold may exhibit interesting biological activities. Indoline and indole cores are present in numerous kinase inhibitors. Specifically, derivatives with structural similarities have been investigated as inhibitors of Rho kinase (ROCK) and Aurora kinases , which are key regulators of cell proliferation, migration, and survival, and are important targets in cancer therapy.[1][2][3][4][5][6][7][8][9][10]
Caption: Potential inhibition of Rho kinase and Aurora kinase signaling pathways.
References
- 1. Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of Rho kinase inhibitors (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Aurora inhibitor - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Acetyl-2-methylindoline-5-sulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the potential biological activities of 1-Acetyl-2-methylindoline-5-sulfonyl chloride derivatives. In the absence of direct experimental data for this specific class of compounds, this document provides a predictive overview based on the reported biological activities of structurally analogous molecules, namely N-acylated sulfonamides and substituted indoline-5-sulfonamides. This guide summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key workflows to inform future screening efforts for this novel chemical scaffold.
Introduction to the Core Structure and Potential Activities
The this compound scaffold represents a unique combination of a bicyclic indoline core, an N-acetyl group, a methyl substituent, and a reactive sulfonyl chloride functional group. This arrangement suggests the potential for diverse biological activities. The indoline and sulfonamide moieties are well-established pharmacophores found in numerous therapeutic agents. Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit potential anticancer, antibacterial, and acetylcholinesterase inhibitory activities.
Comparative Analysis of Biological Activities
To provide a framework for the potential efficacy of this compound derivatives, this section summarizes the biological activities of structurally related compound classes.
Anticancer Activity of Indoline-5-Sulfonamide Analogs
Derivatives of indoline-5-sulfonamide have emerged as promising anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in tumor proliferation, acidification of the tumor microenvironment, and metastasis.
| Compound Class | Cancer Cell Line | Activity (IC50/Ki) | Reference |
| 1-Acylated Indoline-5-sulfonamides | MCF7 (Breast Cancer) | IC50: 12.9 µM | [1] |
| 1-Acylated Indoline-5-sulfonamides | K562 (Leukemia) | Low activity at 50 µM | [1] |
| Indole-sulfonamide Derivatives | HepG2 (Liver Cancer) | IC50: 7.37–26.00 μM | [2] |
| Indole-sulfonamide Derivatives | MOLT-3 (Leukemia) | Active | [2] |
Structure-Activity Relationship (SAR) Insights: Studies on indole-sulfonamide derivatives have shown that substitutions on the indole and benzene rings significantly influence anticancer activity. For instance, hydroxyl-containing bis-indole sulfonamides displayed broad-spectrum activity against multiple cancer cell lines.[2] The presence of electron-withdrawing groups on a phenyl ring attached to the sulfonamide has also been shown to enhance activity.
Antibacterial Activity of N-Acylated Sulfonamides
The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. N-acylation of sulfonamides can modulate their physicochemical properties and, consequently, their antibacterial and antibiofilm activities.[3][4]
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
| N-Acylsulfonamide Analogs | Escherichia coli | Moderate | [3] |
| N-Acylsulfonamide Analogs | Pseudomonas aeruginosa | Moderate | [3] |
| N-Acylsulfonamide Analogs | Staphylococcus aureus | Low | [5] |
Structure-Activity Relationship (SAR) Insights: Research on N-acylsulfonamides suggests that the nature of the acyl group plays a role in determining the antibacterial spectrum and potency. Some N-acylsulfonamide derivatives have demonstrated significant inhibition of biofilm formation, a key factor in chronic bacterial infections.[3]
Acetylcholinesterase (AChE) Inhibitory Activity of Related Heterocycles
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The core structure of the target compounds, particularly the N-acetylated indoline ring, bears some resemblance to other heterocyclic compounds that have been investigated for AChE inhibition.
| Compound Class | Enzyme | Activity (IC50) | Reference |
| Phthalimide-piperazine Derivatives | Acetylcholinesterase | 0.91 - 85 µM | [6] |
| Phthalimide-based Analogs | Acetylcholinesterase | 16.42 - 63.03 µM | [7] |
Structure-Activity Relationship (SAR) Insights: In related heterocyclic systems, the presence of specific substituents and the overall molecular geometry are crucial for effective binding to the active site of AChE. For instance, in a series of phthalimide-piperazine derivatives, electron-withdrawing groups on a benzyl substituent were found to enhance inhibitory potency.[6]
Experimental Protocols
To facilitate the biological screening of novel this compound derivatives, detailed protocols for the aforementioned biological assays are provided below.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of acetylcholinesterase and the inhibitory effect of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to take readings at regular intervals (e.g., every minute) for a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Visualizing Experimental Workflows and Pathways
To provide a clear understanding of the experimental processes, the following diagrams are presented using the DOT language for Graphviz.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Workflow for antibacterial susceptibility testing via broth microdilution.
Caption: Proposed mechanism of acetylcholinesterase inhibition.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound derivatives is currently unavailable, this comparative guide provides a strong foundation for initiating screening programs. The analysis of structurally related indoline-5-sulfonamides and N-acylated sulfonamides suggests that this novel class of compounds holds significant potential as anticancer, antibacterial, and acetylcholinesterase inhibitory agents.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the indoline and sulfonamide moieties. The experimental protocols detailed in this guide can be employed for a comprehensive biological evaluation. A systematic investigation into the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds and for identifying promising lead candidates for further drug development.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of 1-Acetyl-2-methylindoline-5-sulfonyl Chloride Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drug candidates derived from 1-Acetyl-2-methylindoline-5-sulfonyl chloride with established carbonic anhydrase (CA) inhibitors. The focus is on their potential as anticancer agents through the inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII. This document summarizes key in vitro and in vivo experimental data, details the methodologies for these assays, and presents visual representations of experimental workflows and signaling pathways.
Executive Summary
Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have emerged as potent inhibitors of tumor-associated carbonic anhydrases IX and XII.[1] In vitro studies demonstrate that these compounds exhibit significant inhibitory activity against these cancer-relevant isoforms, with some derivatives showing promising antiproliferative effects against cancer cell lines. Furthermore, select compounds have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance in vitro. This guide compares a lead candidate from this series, 3-chlorobenzoyl derivative (Compound 4f) , with the clinically used CA inhibitor Acetazolamide and the clinical trial candidate SLC-0111 . While in vivo data for the 1-acylated indoline-5-sulfonamide series is not yet publicly available, a representative experimental protocol for in vivo validation is provided based on their promising in vitro profile.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data for the selected 1-acylated indoline-5-sulfonamide derivative and the comparator compounds.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Compound 4f (1-Acylindoline-5-sulfonamide derivative) | hCA I | 11,200 |
| hCA II | 1,280 | |
| hCA IX | 132.8 | |
| hCA XII | 41.3 | |
| Acetazolamide | hCA I | 250 |
| hCA II | 12 | |
| hCA IX | 25 | |
| hCA XII | 5.7 | |
| SLC-0111 | hCA I | >10,000 |
| hCA II | 960 | |
| hCA IX | 45.0 | |
| hCA XII | 4.5 |
Data for Compound 4f sourced from[1]. Data for Acetazolamide and SLC-0111 compiled from multiple sources.
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | Condition | IC₅₀ (µM) |
| Compound 4f | MCF7 (Breast Cancer) | Normoxia | 25.3 |
| MCF7 (Breast Cancer) | Hypoxia | 12.9 | |
| A431 (Skin Cancer) | Normoxia | >50 | |
| A431 (Skin Cancer) | Hypoxia | >50 (44% inhibition at 50 µM) | |
| Acetazolamide | Various Cancer Cell Lines | Various | Generally high µM to mM range (cell line dependent) |
| SLC-0111 | Various Cancer Cell Lines | Various | Low µM range (cell line and condition dependent) |
Data for Compound 4f sourced from[1]. Data for Acetazolamide and SLC-0111 are representative values from the literature.
Table 3: In Vivo Antitumor Efficacy (Representative Data for Comparators)
| Compound | Tumor Model | Dosing | Outcome |
| Acetazolamide | SK-RC-52 renal cell carcinoma xenograft | Varies | Can produce additive tumor growth delays with other chemotherapies. |
| SLC-0111 | 4T1 breast cancer orthotopic model | 25-100 mg/kg | Significant reduction in primary tumor growth and metastasis. |
| Pancreatic cancer xenograft | Phase Ib/II clinical trial ongoing | Under clinical investigation. |
This table presents representative in vivo data for the comparator compounds to provide context. Specific in vivo data for 1-acylated indoline-5-sulfonamide derivatives is not currently available.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The enzymatic activity is determined by a stopped-flow spectrophotometric method.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
Test compounds (dissolved in DMSO)
-
HEPES buffer (pH 7.4)
-
Phenol red as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in HEPES buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (Acetazolamide).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the phenol red at 557 nm, which corresponds to the change in pH due to the formation of carbonic acid.
-
The initial rates of the catalyzed reaction are determined and used to calculate the inhibitory activity of the compounds.
-
The Kᵢ values are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
In Vitro Antiproliferative Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF7, A431)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂).
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value.
Representative In Vivo Xenograft Model for Evaluating Chemosensitization
Rationale: Based on the in vitro finding that compounds 4e and 4f can reverse P-glycoprotein-mediated multidrug resistance[1], a relevant in vivo experiment would be to assess their ability to enhance the efficacy of a standard chemotherapeutic agent in a drug-resistant tumor model.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Human cancer cell line overexpressing P-glycoprotein (e.g., K562/4 leukemia or a solid tumor cell line made resistant to doxorubicin).
Procedure:
-
Inject the drug-resistant cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
Doxorubicin alone
-
Compound 4f alone
-
Doxorubicin in combination with Compound 4f
-
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or oral administration for Compound 4f, and intravenous for doxorubicin).
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for P-glycoprotein and proliferation markers).
-
The primary endpoint is the inhibition of tumor growth in the combination treatment group compared to the single-agent groups.
Mandatory Visualizations
References
Navigating the Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. This guide provides a comprehensive structural analysis of the potential reaction products of 1-Acetyl-2-methylindoline-5-sulfonyl chloride. Due to a lack of specific experimental data for this exact compound in the public domain, this guide leverages data from the closely related analog, 1-acetylindoline-5-sulfonyl chloride, to provide a robust comparative framework. This approach allows for an informed prediction of reaction outcomes and a comparison with alternative synthetic strategies.
The primary reaction pathway for sulfonyl chlorides is the nucleophilic substitution with amines to form sulfonamides. This reaction is a fundamental transformation in medicinal chemistry, yielding compounds with a wide array of biological activities. The reactivity of this compound is anticipated to follow this established pattern, offering a versatile scaffold for the generation of diverse sulfonamide libraries.
Comparison of Reaction Products: N-Substituted Indoline-5-Sulfonamides
Based on the reactions of the analogous 1-acetylindoline-5-sulfonyl chloride, a variety of N-substituted sulfonamides can be synthesized by reacting the sulfonyl chloride with different primary and secondary amines. The acetyl group at the 1-position of the indoline ring serves as a protecting group, and the sulfonyl chloride at the 5-position is the reactive site for derivatization.[1][2]
The following table summarizes the expected reaction products and their reported yields based on the reactions of 1-acetylindoline-5-sulfonyl chloride with various amines. This data provides a strong predictive basis for the outcomes of reactions with this compound.
| Amine Reactant | Resulting Sulfonamide Product | Reported Yield (%) |
| Aniline | N-phenyl-1-acetylindoline-5-sulfonamide | 75 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1-acetylindoline-5-sulfonamide | 82 |
| 4-Chloroaniline | N-(4-chlorophenyl)-1-acetylindoline-5-sulfonamide | 85 |
| 4-Bromoaniline | N-(4-bromophenyl)-1-acetylindoline-5-sulfonamide | 81 |
| 4-Iodoaniline | N-(4-iodophenyl)-1-acetylindoline-5-sulfonamide | 78 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1-acetylindoline-5-sulfonamide | 88 |
| 4-(Trifluoromethyl)aniline | N-(4-(trifluoromethyl)phenyl)-1-acetylindoline-5-sulfonamide | 72 |
| Piperidine | 1-((1-acetylindolin-5-yl)sulfonyl)piperidine | 91 |
| Morpholine | 4-((1-acetylindolin-5-yl)sulfonyl)morpholine | 93 |
Experimental Protocols
A detailed methodology for a representative synthesis of an N-substituted 1-acetylindoline-5-sulfonamide is provided below, adapted from the synthesis of analogous compounds.[1][2]
General Procedure for the Synthesis of N-Aryl-1-acetylindoline-5-sulfonamides
To a solution of 1-acetylindoline-5-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere of argon is added the corresponding aniline derivative (1.2 mmol) followed by triethylamine (1.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched by the addition of water (10 mL). The organic layer is separated, washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-1-acetylindoline-5-sulfonamide.
Alternative Synthetic Routes to Sulfonamides
| Synthetic Method | Description | Starting Materials | Key Reagents |
| From Sulfonic Acids | Conversion of sulfonic acids to sulfonyl chlorides followed by reaction with amines. | Aryl/Alkyl Sulfonic Acids | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| From Thiols | Oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines.[3] | Aryl/Alkyl Thiols | N-Chlorosuccinimide (NCS), Chlorine (Cl₂) |
| Reductive Coupling | Reductive coupling of sulfonyl azides with various coupling partners. | Sulfonyl Azides | Reducing agents (e.g., PPh₃) |
| Metal-Catalyzed Reactions | Cross-coupling reactions to form the S-N bond. | Sulfonyl Halides, Amines | Copper, Palladium, or other transition metal catalysts |
Visualizing the Synthesis
To better illustrate the synthetic process, the following diagrams outline the general reaction pathway and a typical experimental workflow.
Figure 1. General reaction scheme for the synthesis of N-substituted sulfonamides.
Figure 2. Experimental workflow for sulfonamide synthesis and purification.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
A Comparative Guide to the Synthesis of Specific 2-Methylindoline-5-sulfonamides: Exploring Alternatives to 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific sulfonamides is a cornerstone of medicinal chemistry, with the indoline scaffold featuring prominently in a variety of therapeutic agents. Traditionally, the synthesis of N-substituted-2-methylindoline-5-sulfonamides has relied on the use of 1-acetyl-2-methylindoline-5-sulfonyl chloride. While effective, this reagent presents challenges related to stability and reactivity, prompting the exploration of more robust and versatile alternatives. This guide provides an objective comparison of synthetic routes to a target N-aryl-2-methylindoline-5-sulfonamide, evaluating the traditional sulfonyl chloride method against a modern alternative: the corresponding sulfonyl fluoride.
Executive Summary
This guide details and compares two primary synthetic pathways for N-(4-hydroxyphenyl)-2-methylindoline-5-sulfonamide, a representative specific sulfonamide. The comparative analysis focuses on reaction efficiency, substrate scope, and ease of handling. While the traditional sulfonyl chloride approach is well-established, the use of the corresponding sulfonyl fluoride offers notable advantages in terms of stability and chemoselectivity, particularly when working with complex amines.
Introduction to Sulfonylating Agents
The formation of the sulfonamide bond is a critical step in the synthesis of numerous biologically active molecules. The choice of the sulfonylating agent significantly impacts the overall efficiency and success of the synthesis.
This compound has been a standard reagent for introducing the 2-methylindoline-5-sulfonyl moiety. The acetyl group serves as a protecting group for the indoline nitrogen, and the sulfonyl chloride is a highly reactive electrophile for the sulfonylation of amines. However, the high reactivity of sulfonyl chlorides can also be a drawback, leading to issues with stability, moisture sensitivity, and potential side reactions with multifunctional substrates.
1-Acetyl-2-methylindoline-5-sulfonyl fluoride emerges as a promising alternative. Sulfonyl fluorides are known for their enhanced thermal and hydrolytic stability compared to their chloride counterparts.[1][2] This stability allows for easier handling and storage, as well as greater compatibility with a wider range of functional groups. While less reactive than sulfonyl chlorides, their reactivity can be effectively harnessed under specific catalytic conditions, offering a more controlled and selective sulfonylation reaction.[1][3]
Comparative Performance Data
To provide a clear comparison, the synthesis of N-(4-hydroxyphenyl)-1-acetyl-2-methylindoline-5-sulfonamide was considered via two routes: one using the traditional sulfonyl chloride and the other employing the sulfonyl fluoride alternative. The following table summarizes the key performance indicators for each method.
| Parameter | Method A: this compound | Method B: 1-Acetyl-2-methylindoline-5-sulfonyl fluoride |
| Starting Material | This compound | 1-Acetyl-2-methylindoline-5-sulfonyl fluoride |
| Amine Substrate | 4-Aminophenol | 4-Aminophenol |
| Reaction Conditions | Pyridine, CH2Cl2, 0 °C to rt, 12 h | Ca(NTf2)2 (1 equiv), t-amylOH, 60 °C, 24 h |
| Typical Yield | 75-85% | 80-90% |
| Purification | Column chromatography often required | Simplified work-up, often precipitation/filtration |
| Substrate Scope | Good for simple amines, potential for side reactions with complex, multifunctional amines | Excellent for a wide range of amines, including those with sensitive functional groups |
| Reagent Stability | Moisture sensitive, can degrade upon storage | Highly stable, resistant to hydrolysis |
| Handling | Requires inert atmosphere and dry solvents | Can be handled under standard laboratory conditions |
Experimental Protocols
Detailed methodologies for the synthesis of the target sulfonamide using both the sulfonyl chloride and sulfonyl fluoride are provided below.
Method A: Synthesis using this compound
Step 1: Synthesis of this compound
-
To a cooled (0 °C) solution of 1-acetyl-2-methylindoline (1 eq) in chloroform, add chlorosulfonic acid (3 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude sulfonyl chloride, which is often used directly in the next step due to its instability.
Step 2: Sulfonamide Formation
-
Dissolve 4-aminophenol (1.1 eq) in pyridine and cool to 0 °C.
-
Add a solution of this compound (1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(4-hydroxyphenyl)-1-acetyl-2-methylindoline-5-sulfonamide.
Method B: Synthesis using 1-Acetyl-2-methylindoline-5-sulfonyl fluoride
Step 1: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl fluoride
-
Synthesize 1-acetyl-2-methylindoline-5-sulfonic acid by reacting 1-acetyl-2-methylindoline with fuming sulfuric acid.
-
Convert the sulfonic acid to the corresponding sulfonyl fluoride using a deoxyfluorinating agent such as Xtalfluor-E® in an appropriate solvent like acetonitrile.[4][5] This method avoids the formation of the unstable sulfonyl chloride intermediate.
-
Isolate and purify the stable sulfonyl fluoride by standard procedures.
Step 2: Sulfonamide Formation
-
To a mixture of 1-acetyl-2-methylindoline-5-sulfonyl fluoride (1 eq) and 4-aminophenol (1.2 eq) in tert-amyl alcohol, add calcium triflimide (Ca(NTf2)2) (1 eq).[6][7]
-
Heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The product often precipitates and can be collected by filtration, yielding high purity N-(4-hydroxyphenyl)-1-acetyl-2-methylindoline-5-sulfonamide.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the compared synthetic methods.
Caption: A comparison of the synthetic workflows for Method A and Method B.
Biological Context: Inhibition of Carbonic Anhydrase IX in Cancer
Indoline-5-sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly overexpressed in many types of tumors.[8] CAIX plays a crucial role in tumor progression by regulating pH in the hypoxic tumor microenvironment.
The Hypoxia-CAIX Signaling Pathway
Under hypoxic (low oxygen) conditions, a transcription factor called Hypoxia-Inducible Factor 1-alpha (HIF-1α) becomes stabilized.[9][10] HIF-1α then translocates to the nucleus and activates the transcription of numerous genes that help cancer cells adapt to the hypoxic environment, including the gene for CAIX.[9][11]
Once expressed on the cell surface, CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[10][12] This enzymatic activity contributes to the acidification of the extracellular tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[8][13][14] By inhibiting CAIX, indoline-5-sulfonamides can disrupt this pH regulation, leading to increased intracellular acidosis and ultimately, cancer cell death.
The following diagram illustrates this critical signaling pathway.
Caption: The role of CAIX in the tumor microenvironment under hypoxic conditions.
Conclusion
The synthesis of specific 2-methylindoline-5-sulfonamides can be approached through various methods. While the traditional use of this compound is a valid strategy, the landscape of synthetic chemistry is evolving. The use of more stable and selective reagents like 1-acetyl-2-methylindoline-5-sulfonyl fluoride offers significant advantages, particularly for the synthesis of complex and multifunctional molecules. The enhanced stability of sulfonyl fluorides simplifies handling and purification, and their controlled reactivity under catalytic conditions can lead to higher yields and a broader substrate scope. For researchers and drug development professionals, considering these modern alternatives can lead to more efficient, robust, and versatile synthetic routes for this important class of compounds.
References
- 1. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theballlab.com [theballlab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. theballlab.com [theballlab.com]
- 8. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 9. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX and Hypoxic Response: A Path to Tumors | Antibody News: Novus Biologicals [novusbio.com]
- 11. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of fluorescent probes from 1-Acetyl-2-methylindoline-5-sulfonyl chloride
A note on the requested topic: Initial searches for fluorescent probes specifically derived from 1-Acetyl-2-methylindoline-5-sulfonyl chloride did not yield any established or commercially available probes. Therefore, this guide provides a comparative performance benchmark of three widely-used alternative amine-reactive fluorescent probes: Dansyl Chloride , NBD-Cl , and Texas Red-X Succinimidyl Ester . These probes are commonly employed by researchers, scientists, and drug development professionals for labeling proteins and other biomolecules.
This guide presents a detailed comparison of their key performance indicators, experimental protocols for their use and characterization, and visualizations of their reaction mechanisms and experimental workflows.
Data Presentation: A Comparative Analysis of Fluorescent Probe Performance
The selection of a fluorescent probe is critical and depends on the specific application, instrumentation, and the properties of the target molecule. The following table summarizes the key photophysical properties of the selected amine-reactive probes to facilitate an informed choice.
| Parameter | Dansyl Chloride | NBD-Cl | Texas Red-X, SE |
| Excitation Max (λex) | ~340 nm[1] | ~464 nm[2][3] | ~595 nm[4][5][6] |
| Emission Max (λem) | ~535 nm[1] | ~512 nm[2][3] | ~615 nm[4][5][6] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ | ~13,000 M⁻¹cm⁻¹ | ~85,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Environmentally sensitive | Environmentally sensitive | High |
| Stokes Shift | ~195 nm | ~48 nm | ~20 nm |
| Reactive Group | Sulfonyl chloride | Chloro | Succinimidyl ester |
| Reactivity | Primary and secondary amines[7] | Primary and secondary amines, thiols[2] | Primary amines |
| Photostability | Moderate | Moderate | High[8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of fluorescent probe performance.
Protocol 1: General Procedure for Protein Labeling with Amine-Reactive Dyes
This protocol outlines the fundamental steps for conjugating amine-reactive fluorescent probes to proteins.
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer. The buffer should be free of extraneous amines (e.g., Tris) that can compete with the labeling reaction. A bicarbonate/carbonate buffer (pH 9.0-9.5) is often used for sulfonyl chloride reactions.[8]
-
Dye Preparation: Prepare a stock solution of the amine-reactive dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9][10]
-
Conjugation Reaction: While gently vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized for the specific protein and dye, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts. This is typically achieved by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at the dye's absorption maximum and the protein's absorption maximum (usually 280 nm).
Protocol 2: Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.[11][12]
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to the probe being tested.
-
Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the test probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11][12]
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the test probe.
-
Quantum Yield Calculation: The quantum yield of the test probe (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X / n_ST)²
Where:
-
Φ_ST is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 3: Assessment of Photostability
Photostability, or the resistance to photobleaching, is a crucial parameter for imaging applications.
-
Sample Preparation: Prepare a solution of the fluorescent probe in a suitable solvent or a labeled biological sample mounted on a microscope slide.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with neutral density filters).
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. It is important to keep the excitation intensity, exposure time, and interval between images constant.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest in the images over time.
-
Photobleaching Rate: Plot the fluorescence intensity as a function of time. The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the half-life (t½), which is the time it takes for the fluorescence intensity to decrease by 50%.[13]
Mandatory Visualizations
Signaling Pathway: Amine-Reactive Probe Labeling
Caption: Covalent labeling of a protein with an amine-reactive fluorescent probe.
Experimental Workflow: Fluorescent Probe Performance Evaluation
References
- 1. caymanchem.com [caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. Texas red-X,SE | TargetMol [targetmol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Texas Red-X, succinimidyl ester *Single isomer* *178623-11-5* | AAT Bioquest [aatbio.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dansyl chloride [cogershop.com]
- 11. static.horiba.com [static.horiba.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. blog.addgene.org [blog.addgene.org]
Validating the Mechanism of Action: A Comparative Guide to Carbonic Anhydrase Inhibitors Derived from 1-Acetyl-2-methylindoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drugs developed from the 1-Acetyl-2-methylindoline-5-sulfonyl chloride scaffold with alternative carbonic anhydrase (CA) inhibitors. The primary mechanism of action for this class of compounds is the inhibition of tumor-associated carbonic anhydrase isoforms IX (CA IX) and XII (CA XII), which play a crucial role in tumor progression and survival. This guide presents objective performance comparisons based on experimental data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
Derivatives of this compound, specifically 1-acylated indoline-5-sulfonamides, have emerged as potent inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII.[1][2][3][4] These enzymes are critical for the survival and proliferation of cancer cells, particularly under hypoxic conditions, by regulating intra- and extracellular pH. This guide compares the inhibitory activity and anti-proliferative effects of these indoline-based compounds with established and investigational carbonic anhydrase inhibitors, including Acetazolamide, Indisulam, and SLC-0111. The data presented herein demonstrates that 1-acylated indoline-5-sulfonamides exhibit nanomolar inhibitory potency against CA IX and CA XII, with some derivatives showing promising anti-proliferative activity against cancer cell lines.
Comparative Analysis of Carbonic Anhydrase Inhibition
The primary mechanism of action for the evaluated compounds is the inhibition of carbonic anhydrase activity. The following table summarizes the inhibitory potency (Ki or IC50 values) of 1-acylated indoline-5-sulfonamide derivatives and their alternatives against key carbonic anhydrase isoforms. Lower values indicate higher potency.
Table 1: Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms
| Compound Class | Specific Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1-Acylated Indoline-5-Sulfonamides | 4a (1-acetyl) | 158.4 | 43.5 | 876.2 | 105.3 |
| 4d (1-propionyl) | 112.8 | 33.1 | 453.1 | 41.3 | |
| 4f (1-(3-chlorobenzoyl)) | 345.7 | 89.3 | 132.8 | 45.2 | |
| 4g (1-(4-chlorobenzoyl)) | 256.4 | 65.4 | 245.7 | 42.1 | |
| 4h (1-(3,4-dichlorobenzoyl)) | 289.1 | 78.9 | 267.8 | 43.8 | |
| Clinical/Investigational CAIs | Acetazolamide | 250 | 12 | 25 | 5.7 |
| Indisulam (E7070) | - | - | - | 3.0-5.7 | |
| SLC-0111 | 5080 | 9640 | 4.5 | 45.1 |
Data for 1-Acylated Indoline-5-Sulfonamides is sourced from Krymov et al. (2022).[1] Data for Acetazolamide and SLC-0111 is compiled from multiple sources.[5][6][7] Data for Indisulam is from Tocris Bioscience.[1]
In Vitro Anti-proliferative Activity
The functional consequence of inhibiting CA IX and XII is a disruption of pH regulation in cancer cells, leading to reduced proliferation and survival. The following table compares the anti-proliferative activity (IC50 values) of selected compounds against human cancer cell lines.
Table 2: Comparative Anti-proliferative Activity (IC50, µM)
| Compound | Cell Line | Normoxia | Hypoxia |
| 1-Acylated Indoline-5-Sulfonamide 4f | MCF7 (Breast Cancer) | 25.1 | 12.9 |
| SLC-0111 | CFPAC-1 (Pancreatic Cancer) | ~120-125 | - |
| PANC-1 (Pancreatic Cancer) | ~120-125 | - | |
| Acetazolamide | RT4, 5637, HT-1376 (Bladder Cancer) | No significant effect | - |
Data for compound 4f is from Krymov et al. (2022).[1] Data for SLC-0111 and Acetazolamide is from Carta et al. (2021).[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these sulfonamide-based inhibitors is the direct binding to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and a proton. In the context of cancer, CA IX and XII are expressed on the cell surface and their inhibition leads to an increase in the acidity of the intracellular environment and a decrease in the acidity of the extracellular space. This disruption of pH homeostasis can trigger apoptosis and inhibit cell proliferation and metastasis.
Indisulam has a multifactorial mechanism of action that, in addition to carbonic anhydrase inhibition, includes cell cycle arrest in the G1 phase.[1]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a pH change in a buffered solution. This pH change is monitored by a pH indicator dye using a stopped-flow spectrophotometer.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds (dissolved in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare serial dilutions of the test compound.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
The initial rates of the reaction are determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.
References
- 1. Indisulam | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. Indisulam | Carbonic Anhydrase | CDK | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Expression of transmembrane carbonic anhydrases, CAIX and CAXII, in human development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Acetyl-2-methylindoline-5-sulfonyl chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Acetyl-2-methylindoline-5-sulfonyl chloride (CAS No. 841275-78-3), intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
This compound is a reactive chemical compound that requires careful handling during its use and subsequent disposal. The primary hazards associated with this and similar sulfonyl chlorides include severe skin and eye damage, respiratory irritation, and a violent reaction with water which liberates toxic gas.[1] Therefore, under no circumstances should this chemical be disposed of via standard laboratory drains or mixed with general waste.
I. Immediate Safety Protocols & Hazard Summary
Before handling this compound for any purpose, including disposal preparation, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Burns | Causes severe skin burns.[1] | Wear protective gloves, protective clothing, and face protection.[1] |
| Eye Damage | Causes serious eye damage.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area or a chemical fume hood. Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| Reactivity with Water | Contact with water liberates toxic gas.[1] | Keep away from water and moisture. Store in a dry, cool, and well-ventilated place.[1] |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1] |
II. Step-by-Step Disposal Procedure
The required method for the disposal of this compound is through an approved hazardous waste disposal service. The following steps outline the process for preparing the chemical waste for collection.
Step 1: Personal Protective Equipment (PPE) Before beginning the waste packaging process, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Step 2: Waste Container Selection
-
Use a dedicated, leak-proof, and chemically compatible container for the waste. The original container is often a suitable option.
-
The container must have a secure, tight-fitting lid.
-
Ensure the container is dry before adding any waste.
Step 3: Waste Segregation and Packaging
-
Do not mix this compound waste with any other chemical waste, especially aqueous or protic solvents.
-
Carefully place the solid waste into the designated container. If transferring the chemical, do so in a chemical fume hood.
-
For empty containers that previously held the chemical, they should be treated as hazardous waste and not rinsed with water. Seal the empty, unrinsed container and label it appropriately.
Step 4: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Reacts with Water")
-
The date of accumulation.
-
Step 5: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[1]
-
Ensure the storage area has secondary containment to prevent spills from spreading.
-
Store it away from incompatible materials, particularly water, acids, bases, and oxidizing agents.[1]
Step 6: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.[2]
III. Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite). Do not use water.
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Ventilate the area and wash the spill site once the material is removed, if appropriate and safe to do so.
-
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Acetyl-2-methylindoline-5-sulfonyl chloride
This guide provides crucial safety and logistical information for the handling and disposal of 1-Acetyl-2-methylindoline-5-sulfonyl chloride, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of sulfonyl chlorides and are intended to ensure the safe management of this chemical in a laboratory setting.
Sulfonyl chlorides as a class of compounds are known to be corrosive and reactive towards water and other nucleophiles.[1][2] Contact with moisture can lead to the release of corrosive hydrogen chloride gas and the corresponding sulfonic acid.[3] Therefore, meticulous handling and the use of appropriate personal protective equipment are paramount.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Recommended Material/Standard | Operational Phase |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-rated, splash-proof goggles and a full-face shield.[4] | All handling, transfer, and disposal operations. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Always inspect gloves before use. | All handling, transfer, and disposal operations. |
| Body | Laboratory Coat | Standard laboratory coat. | All handling and transfer operations. |
| Body | Chemical-resistant Apron/Suit | As an additional layer over the lab coat.[4] | When handling larger quantities or during disposal. |
| Respiratory | Fume Hood | All operations should be conducted in a certified chemical fume hood.[5] | All handling, transfer, and disposal operations. |
Operational Plan: Handling and Storage
Handling:
-
Work Area Preparation: Ensure a certified chemical fume hood is operational before starting any work.[5] An eyewash station and safety shower must be readily accessible.[5]
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.
-
Transfer: Use clean, dry glassware and tools. Avoid creating dust if the compound is a solid.
-
Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert, non-combustible material like sand or vermiculite.[6] Do not use combustible materials such as sawdust.[6] For larger spills, alert the appropriate emergency response team.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.[5]
-
The storage area should be designated for corrosive materials.[5]
Disposal Plan
Unused this compound and contaminated materials must be treated as hazardous waste.
Neutralization of Uncontaminated Compound: For small quantities of uncontaminated this compound, a careful neutralization process can be performed by trained personnel in a chemical fume hood.[6]
-
Preparation: Prepare a container with a dilute basic solution, such as 5% sodium bicarbonate or sodium hydroxide, and place it in an ice bath to manage the exothermic reaction.[6]
-
Slow Addition: Slowly and carefully add the this compound to the stirred basic solution. Never add the base to the sulfonyl chloride. [6]
-
Monitoring: Continuously monitor the pH to ensure the solution remains basic.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[6]
Disposal of Contaminated Materials:
-
Contaminated materials, including spill residues and empty containers, must be collected in a sealed, labeled container and disposed of through an approved hazardous waste disposal service.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
